molecular formula C33H44N2O17S B14764506 Paulomycin B CAS No. 81988-76-3

Paulomycin B

Cat. No.: B14764506
CAS No.: 81988-76-3
M. Wt: 772.8 g/mol
InChI Key: MXSSKXQZXUFIJA-HDAXSHDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paulomycin B is a secondary metabolite and glycosylated antibiotic naturally produced by various Streptomyces strains, including Streptomyces albus J1074 and Streptomyces paulus . It is part of the paulomycin family, characterized by a unique structure that includes a quinone-like ring A, a D-allose sugar, an L-paulomycose sugar with a C-4 hydroxyethyl branch, and a distinctive paulic acid moiety containing a rare isothiocyanate group . The specific decoration of the L-paulomycose branch with an isobutyric acid chain distinguishes this compound from other analogues like Paulomycin A . The compound is primarily investigated for its antibacterial properties. It exhibits potent activity against a range of Gram-positive bacteria, with studies showing its efficacy is comparable to that of vancomycin . Research indicates that the isothiocyanate-containing paulic acid moiety is a critical determinant of its antibiotic activity, as derivatives lacking this group (paulomenols) are inactive . While its main activity is against Gram-positive bacteria, some novel, structurally related paulomycin derivatives have shown improved activity against certain Gram-negative strains, highlighting the potential for expanding its research applications . The mechanism of action, while not fully elucidated, is distinct from that of other common antibiotics, making it a valuable tool for studying novel antibacterial pathways . Beyond its intrinsic antibacterial properties, this compound serves as an important compound in biosynthetic studies. Its gene cluster has been identified and extensively studied, providing insights into the complex pathways involved in natural product assembly . Researchers utilize this molecule and its producers in combinatorial biosynthesis and metabolic engineering experiments to generate novel derivatives with potentially improved stability or activity profiles . Paulomycins can undergo degradation to inactive paulomenols, but certain structural analogs, such as those with a thiazole moiety, have been reported to possess higher stability, which is an important consideration for research use . This product is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

81988-76-3

Molecular Formula

C33H44N2O17S

Molecular Weight

772.8 g/mol

IUPAC Name

(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C33H44N2O17S/c1-8-17(35-12-53)31(43)52-25-19(11-47-16(6)36)50-28(32(44)10-18(37)23(34)22(27(32)39)29(40)41)24(38)26(25)51-21-9-20(46-7)33(45,14(4)48-21)15(5)49-30(42)13(2)3/h8,13-15,19-21,24-26,28,34,38-39,44-45H,9-11H2,1-7H3,(H,40,41)/b17-8-,34-23?/t14-,15-,19+,20-,21-,24+,25+,26-,28+,32+,33-/m0/s1

InChI Key

MXSSKXQZXUFIJA-HDAXSHDCSA-N

Isomeric SMILES

C/C=C(/C(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@@H]1O[C@H]2C[C@@H]([C@]([C@@H](O2)C)([C@H](C)OC(=O)C(C)C)O)OC)O)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)\N=C=S

Canonical SMILES

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Paulomycin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, isolation, and characterization of Paulomycin B, a glycosylated antibiotic produced by Streptomyces. Paulomycins exhibit significant activity against Gram-positive bacteria, making them a subject of interest in the ongoing search for novel antimicrobial agents. This guide details the fermentation, extraction, purification, and characterization protocols necessary for the study of this complex natural product.

Discovery and Producing Organisms

Paulomycin A and B were first isolated from the fermentation broth of Streptomyces paulus strain 273 (UC 5142).[1] These antibiotics are part of a larger family of related compounds, including Paulomycins A2, C, D, E, and F, also produced by the same strain.[2] Other known producers of paulomycins include Streptomyces albus J1074 and Streptomyces sp. YN86.[3] The paulomycins are characterized by a unique chemical structure featuring a paulic acid moiety with a rare isothiocyanate group, a quinone-like ring A, an acetylated D-allose, and an eight-carbon sugar known as paulomycose.[3]

Fermentation for this compound Production

The production of this compound can be achieved through submerged fermentation of a suitable Streptomyces strain. The following protocols are based on established methods for S. paulus and S. albus.

Media Composition

Successful fermentation of Streptomyces for paulomycin production relies on specific media formulations for seed culture and production phases.

Table 1: Media Composition for Streptomyces Fermentation

MediumComponentConcentration (g/L)Notes
GS-7 (Seed Medium) Glucose10
Yeast Extract2
Peptone5
NaCl5
K2HPO41
MgSO4·7H2O0.5
CaCO32pH adjusted to 7.2
R5A (Production Medium) Sucrose103
K2SO40.25
MgCl2·6H2O10.12
Glucose10
Difco Casaminoacids0.1
Trace Element Solution2 mL
Difco Yeast Extract5
TES Buffer5.73pH adjusted to 7.2
KH2PO4 (0.5%)1 mL (post-autoclave)
CaCl2·2H2O (5M)0.4 mL (post-autoclave)
L-proline (20%)1.5 mL (post-autoclave)
NaOH (1N)0.7 mL (post-autoclave)
MFE (Production Medium) Mannitol20
Soya Flour20
Agar20For solid medium
The exact composition for liquid MFE medium used in some studies for enhanced production is not publicly detailed.
Fermentation Protocol

A two-stage fermentation process is typically employed for the production of paulomycins.

Experimental Workflow for this compound Fermentation

Fermentation_Workflow cluster_seed Seed Culture Preparation cluster_production Production Fermentation Spore_Stock Streptomyces Spore Stock GS7_Inoculation Inoculate GS-7 Medium Spore_Stock->GS7_Inoculation Seed_Incubation Incubate at 28°C for 2 days GS7_Inoculation->Seed_Incubation R5A_Inoculation Inoculate R5A or MFE Medium (2% v/v) Seed_Incubation->R5A_Inoculation Production_Incubation Incubate at 28-30°C for 4-5 days with shaking (250 rpm) R5A_Inoculation->Production_Incubation Harvest Harvest Fermentation Broth Production_Incubation->Harvest

Caption: A typical two-stage fermentation process for this compound production.

Isolation and Purification of this compound

Following fermentation, a multi-step extraction and purification process is required to isolate this compound.

Extraction Protocol
  • Centrifugation: The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate.[3]

  • Concentration: The combined ethyl acetate extracts are dried in vacuo to yield a crude extract.

Purification Protocol

The crude extract is subjected to chromatographic purification to yield pure this compound.

  • Redissolution: The dried crude extract is redissolved in a minimal volume of acetonitrile or methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): The redissolved extract is purified by preparative HPLC.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water (with 0.1% TFA) is commonly used. A typical gradient might be:

      • 5% acetonitrile for 5 minutes.

      • Linear gradient from 5% to 90% acetonitrile over 20 minutes.

      • 90% to 100% acetonitrile over 5 minutes.

    • Detection: UV detection at 320 nm.[3]

  • Fraction Collection and Analysis: Fractions corresponding to the this compound peak are collected, pooled, and the solvent is removed in vacuo.

  • Final Purification (if necessary): Further purification can be achieved using isocratic HPLC conditions. For instance, 57% methanol with 0.1% TFA in water has been used.[3]

Experimental Workflow for this compound Isolation and Purification

Isolation_Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelial Pellet (discard) Centrifugation->Mycelium Ethyl_Acetate_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Ethyl_Acetate_Extraction Combined_Extracts Combined Organic Extracts Ethyl_Acetate_Extraction->Combined_Extracts Evaporation Evaporation in vacuo Combined_Extracts->Evaporation Crude_Extract Crude Paulomycin Extract Evaporation->Crude_Extract HPLC_Purification Preparative HPLC (C18 Column) Crude_Extract->HPLC_Purification Pure_Paulomycin_B Pure this compound HPLC_Purification->Pure_Paulomycin_B

Caption: The workflow for the extraction and purification of this compound.

Structure Elucidation and Characterization

The structure of this compound has been determined using a combination of spectroscopic techniques.

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C33H44N2O17S[1]
High-Resolution Mass Spectrometry (HRMS) The exact mass is determined by HRMS analysis, typically in negative ion mode.[4] The supplementary materials of related publications on paulomycin derivatives provide detailed mass spectrometry data.
¹H and ¹³C NMR Spectroscopy Detailed 1D and 2D NMR experiments (COSY, HSQC, HMBC) in a suitable deuterated solvent (e.g., DMSO-d6) are used for complete structural assignment. Specific chemical shift data is available in the supplementary materials of publications detailing the isolation of paulomycin derivatives.
UV-Visible Spectroscopy Exhibits characteristic absorption maxima around 238 nm and 320 nm.[3]

Biological Activity

This compound demonstrates potent activity primarily against Gram-positive bacteria. The isothiocyanate group in the paulic acid moiety is crucial for its antibacterial properties.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus<2.34
Staphylococcus epidermidis<2.34
Enterococcus faecalis<2.34
Streptococcus pneumoniae<2.34
Bacillus subtilis<2.34
Micrococcus luteus<2.34

Data adapted from studies on paulomycin derivatives where this compound was used as a control.[3]

Paulomycin Biosynthesis

The biosynthetic gene cluster for paulomycins has been identified and characterized. A convergent biosynthetic model has been proposed, where the different moieties of the molecule are synthesized separately and then assembled.

Simplified Paulomycin Biosynthetic Pathway

Biosynthesis_Pathway Chorismate Chorismate Pathway Paulic_Acid_Moiety Paulic Acid Moiety Biosynthesis Chorismate->Paulic_Acid_Moiety Ring_A_Moiety Ring A Moiety Biosynthesis Chorismate->Ring_A_Moiety Assembly Assembly by Glycosyltransferases and Acyltransferases Paulic_Acid_Moiety->Assembly Sugar_Biosynthesis Deoxysugar Biosynthesis (D-allose & L-paulomycose) Sugar_Biosynthesis->Assembly Ring_A_Moiety->Assembly Paulomycin_B This compound Assembly->Paulomycin_B

Caption: A simplified overview of the convergent biosynthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the isolation and study of this compound. The protocols and data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery. The potent antibacterial activity of this compound warrants further investigation into its mechanism of action and potential for therapeutic development.

References

Unveiling the Producer: A Technical Guide to the Characterization of Paulomycin B-Synthesizing Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of microorganisms responsible for producing the potent antibiotic, Paulomycin B. This document details the producing organisms, their cultivation, the biosynthetic pathway of this compound, and methods for its analysis and yield improvement, presenting a valuable resource for researchers in natural product discovery and antibiotic development.

The Producers: Identification and Taxonomy

This compound is a glycosylated antibiotic primarily produced by several species of Gram-positive bacteria belonging to the genus Streptomyces. Through genomic and chemical analyses, the following strains have been identified as this compound producers:

  • Streptomyces paulus NRRL 8115 : This strain was one of the initial sources from which paulomycins were isolated.[1][2]

  • Streptomyces albus J1074 : A well-characterized strain, its genome has been sequenced, aiding in the identification of the paulomycin biosynthetic gene cluster.[1][3][4]

  • Streptomyces sp. YN86 : Genomic sequencing of this strain also contributed to defining the paulomycin biosynthetic gene cluster.[1][4]

These actinomycetes are filamentous bacteria commonly found in soil and are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.[5]

Quantitative Data Summary

The production of this compound can vary significantly depending on the producing strain and the cultivation conditions employed. The following table summarizes key quantitative data related to this compound production and analysis.

ParameterValueStrain/MethodReference
This compound Molecular Formula C33H44N2O17SStreptomyces paulus strain 273[2]
HPLC Retention Time Varies with conditionsHPLC with C18 column[1]
Detection Wavelength (UV) 320 nmHPLC Analysis[1]
Naringenin Titer Increase (Δpau) 55%S. albidoflavus UO-FLAV-004-NAR[3]
Sakuranetin Titer 8.2 mg/LS. albidoflavus UO-FLAV-004[3]
Acacetin Titer 5.8 mg/LS. albidoflavus UO-FLAV-004[3]
Genkwanin Titer (initial) 0.8 mg/LS. albidoflavus UO-FLAV-004[3]
Genkwanin Titer (co-culture) 3.5 mg/LS. albidoflavus UO-FLAV-004[3]

Experimental Protocols

Detailed methodologies are crucial for the successful characterization of this compound producing organisms. The following sections outline key experimental protocols.

Cultivation and Production of this compound

Objective: To cultivate Streptomyces strains for the production of this compound.

Materials:

  • Streptomyces paulus NRRL8115 spores

  • GS-7 medium

  • R5α medium

  • Shaking incubator

  • Centrifuge

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Inoculate 50 µL of S. paulus NRRL8115 spores into GS-7 medium.

  • Incubate the culture at 28°C for 2 days with shaking to generate a seed culture.

  • Inoculate 50 mL of R5α medium with the seed culture at a 2% (v/v) ratio.

  • Incubate the production culture for 4 days at 28°C with shaking.

  • Harvest the fermentation broth by centrifugation.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the ethyl acetate extracts and dry them in vacuo using a rotary evaporator.

  • Redissolve the dried extract in 1 mL of acetonitrile for subsequent analysis.[1]

Analytical Quantification of this compound

Objective: To quantify the amount of this compound in a sample using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Apollo C18 column (5 µm, 4.6 × 250mm)

  • Shimadzu HPLC system

  • Acetonitrile (ACN)

  • Water with 0.1% trifluoroacetic acid (TFA)

  • Prepared sample extract

Procedure:

  • Equilibrate the Apollo C18 column with the initial mobile phase conditions.

  • Set the detection wavelength to 320 nm.[1]

  • Inject the sample onto the column.

  • Develop the column using a linear gradient of acetonitrile and water with 0.1% TFA at a flow rate of 0.8 mL/min as follows:

    • 0-5 min: Isocratic at 5% ACN.

    • 5-25 min: Linear gradient from 5% to 90% ACN.

    • 25-30 min: Linear gradient from 90% to 100% ACN.[1]

  • Analyze the resulting chromatogram to identify and quantify the this compound peak based on retention time and comparison with a standard.

Visualizing Key Processes

Diagrams are essential for understanding complex biological and experimental workflows. The following visualizations were created using Graphviz (DOT language).

Proposed Biosynthetic Pathway of Paulomycin A and B

The biosynthesis of paulomycins is a complex process that starts from the chorismate pathway.[3] The following diagram illustrates the proposed convergent biosynthetic model for Paulomycin A and B.

Paulomycin_Biosynthesis cluster_ring_a Ring A Moiety Biosynthesis cluster_paulomycose Paulomycose Moiety Biosynthesis cluster_paulic_acid Paulic Acid Moiety Biosynthesis Chorismate Chorismate pau18 pau18 Chorismate->pau18 pau18 Ring_A_precursor Ring_A_precursor pau18->Ring_A_precursor Ring A Precursor Assembly Assembly & Glycosylation Ring_A_precursor->Assembly Glucose_1P Glucose-1-Phosphate Paulomycose_precursor Paulomycose_precursor Glucose_1P->Paulomycose_precursor Multiple Steps pau11 pau11 Paulomycose_precursor->pau11 pau11 Paulomycose Paulomycose pau11->Paulomycose Paulomycose Paulomycose->Assembly Amino_Acid Amino Acid Precursor Paulic_Acid Paulic_Acid Amino_Acid->Paulic_Acid Multiple Steps Final_Attachment Attachment of Paulic Acid Paulic_Acid->Final_Attachment Paulomenol Paulomenol Assembly->Paulomenol Paulomenol Paulomenol->Final_Attachment Paulomycin_A_B Paulomycin_A_B Final_Attachment->Paulomycin_A_B Paulomycin A/B

Proposed biosynthetic pathway of Paulomycin A and B.
Experimental Workflow for Characterization

The characterization of a this compound producing organism follows a logical progression of steps, from isolation to strain improvement.

Characterization_Workflow Start Start: Isolate Potential Producing Strain Cultivation Cultivation in Production Media (e.g., R5α) Start->Cultivation Extraction Solvent Extraction (e.g., Ethyl Acetate) Cultivation->Extraction Analysis Chemical Analysis (HPLC, MS) Extraction->Analysis Identification Identification of this compound Analysis->Identification Genomic_Analysis Genomic DNA Isolation & Sequencing Identification->Genomic_Analysis Confirmed Producer BGC_Identification Identification of Paulomycin Biosynthetic Gene Cluster (BGC) Genomic_Analysis->BGC_Identification Strain_Improvement Strain Improvement (e.g., Overexpression of activators) BGC_Identification->Strain_Improvement End End: Optimized Production Strain Strain_Improvement->End

General experimental workflow for characterization.

References

A Technical Guide to the Biosynthetic Pathway of Paulomycin B in Streptomyces albus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the biosynthetic pathway of paulomycin B, a potent glycosylated antibiotic produced by the bacterium Streptomyces albus J1074. Paulomycins exhibit significant activity against Gram-positive bacteria, making their biosynthesis a subject of considerable interest for antibiotic development and combinatorial biosynthesis.

The Paulomycin Biosynthetic Gene Cluster (BGC)

The production of paulomycins is orchestrated by a dedicated biosynthetic gene cluster (BGC). In S. albus J1074, this cluster has been identified and characterized.[1][2] Comparative genomic analyses across different paulomycin-producing strains, including S. paulus NRRL 8115 and Streptomyces sp. YN86, were instrumental in defining the cluster's boundaries and annotating the functions of the involved genes.[1] The cluster contains genes encoding enzymes for the synthesis of the core scaffold, the deoxysugar moieties, the unique paulic acid, and for regulatory functions.[3][4]

Precursors and Core Assembly

The biosynthesis of the paulomycin scaffold is a convergent process, drawing from several primary metabolic pathways. The core structure is assembled from three main building blocks: a quinone-like ring A derived from the shikimate pathway, and two distinct deoxysugars, D-allose and L-paulomycose.[1][3]

  • Ring A Moiety: The biosynthesis of the quinone-like core begins with chorismate , a key intermediate of the shikimate pathway.[5][6] A series of enzymatic reactions, including those catalyzed by an aminotransferase and other modifying enzymes, convert chorismate into the 3-hydroxyanthranilic acid intermediate, which is further processed to form the decorated ring structure.[6]

  • Deoxysugar Moieties: The pathway involves the synthesis of two deoxysugars: D-allose and L-paulomycose. The L-paulomycose is a particularly unusual eight-carbon sugar that features a two-carbon branched chain.[1] The formation of this branched chain is a key step, catalyzed by a pyruvate dehydrogenase-like system encoded by genes such as plm8 and plm9.[3]

Key Enzymatic Steps and Intermediates

The assembly of this compound is a stepwise process involving glycosylations, acylations, and the formation of the critical paulic acid moiety. Gene inactivation studies have been pivotal in elucidating the sequence of these events and the function of individual enzymes.[2][3]

  • Glycosylation: Two glycosyltransferases are essential for attaching the sugar moieties to the core aglycone. Plm23 is proposed to transfer the D-allose unit, while Plm12 attaches the L-paulomycose.[3] Inactivation of the corresponding genes leads to the accumulation of biosynthetic intermediates lacking one or both sugars.

  • Acylation: The hydroxyl groups of the sugar moieties are decorated by acyltransferases. For this compound, the branched hydroxyl group of the L-paulomycose is esterified with an isobutyryl group.[1] Paulomycin A differs by having a 2-methylbutyryl group at this position.[1]

  • Paulic Acid Formation and Attachment: A key feature of paulomycins is the paulic acid moiety, which contains a rare isothiocyanate group. This group is crucial for the antibiotic's biological activity.[7] Its biosynthesis involves enzymes such as an aminotransferase and a sulfotransferase. The final attachment of paulic acid to the D-allose sugar is a critical step in forming the bioactive molecule.

The overall proposed biosynthetic pathway is visualized below.

This compound Biosynthesis cluster_precursors Primary Metabolism cluster_pathway This compound Pathway Chorismate Chorismate A_precursor 3-Hydroxyanthranilic Acid Chorismate->A_precursor pau18, etc. Pyruvate Pyruvate L_Paulomycose dTDP-L-paulomycose Pyruvate->L_Paulomycose Plm8, Plm9 Glucose-1P Glucose-1-Phosphate D_Allose dTDP-D-allose Glucose-1P->D_Allose Deoxysugar Biosynthesis L_Paulomycose_pre dTDP-L-paulomycose precursor Glucose-1P->L_Paulomycose_pre Deoxysugar Biosynthesis Isobutyryl_CoA Isobutyryl-CoA (from Valine) Intermediate3 This compound (isobutyryl ester) Isobutyryl_CoA->Intermediate3 Aglycone Paulomenol Core (Aglycone) A_precursor->Aglycone Multiple Steps Intermediate1 Aglycone-D-allose Aglycone->Intermediate1 Plm23 (GT) D_Allose->Intermediate1 L_Paulomycose_pre->L_Paulomycose Intermediate2 Aglycone-D-allose-L-paulomycose L_Paulomycose->Intermediate2 Paulic_Acid Paulic Acid Final_Product This compound Paulic_Acid->Final_Product Intermediate1->Intermediate2 Plm12 (GT) Intermediate2->Intermediate3 Acyltransferase Intermediate3->Final_Product Paulic Acid Transfer

Caption: Proposed biosynthetic pathway for this compound in S. albus.

Regulation of Paulomycin Biosynthesis

The expression of the paulomycin BGC is tightly regulated. At least two transcriptional regulators have been identified that modulate antibiotic production.

  • sshg_05314: This gene encodes a LuxR-family transcriptional regulator. Inactivation of sshg_05314 resulted in a mutant strain that produced paulomycins at a significantly reduced yield, approximately 20% of the wild-type strain. This indicates that Sshg_05314 acts as a positive regulator or activator of the pathway.[3]

  • sshg_05313: This gene encodes a TetR-family transcriptional regulator. Its inactivation led to a 2-fold increase in the accumulation of this compound and a 1.5-fold increase in paulomenol B compared to the wild-type strain. This suggests that Sshg_05313 functions as a repressor of the biosynthetic pathway.[3]

Paulomycin Regulation cluster_regulators Regulators Plm_BGC Paulomycin Biosynthetic Gene Cluster Paulomycin This compound Production Plm_BGC->Paulomycin Activator Sshg_05314 (LuxR-family) Activator->Plm_BGC Activates Repressor Sshg_05313 (TetR-family) Repressor->Plm_BGC Represses

Caption: Regulatory control of the Paulomycin biosynthetic gene cluster.

Quantitative Data Summary

The following tables summarize the quantitative effects of regulatory gene inactivation on paulomycin production and list the key genes involved in the biosynthesis.

Table 1: Effect of Regulatory Gene Inactivation on Paulomycin Production

Gene InactivatedRegulator FamilyEffect on Paulomycin ProductionFold Change (vs. Wild Type)
sshg_05314LuxR-familySignificantly decreased production[3]~0.2x
sshg_05313TetR-familyIncreased accumulation of this compound and Paulomenol B[3]~2.0x (this compound)

Table 2: Key Genes and Their Proposed Functions in Paulomycin Biosynthesis

Gene (S. albus)Orthologue (S. paulus)Proposed Function
plm8 / plm9pau11 / pau12Pyruvate dehydrogenase system for L-paulomycose side chain attachment[1][3]
plm12pau15O-glycosyltransferase, transfers L-paulomycose[3]
plm23pau25O-glycosyltransferase, transfers D-allose[3]
-pau18Involved in the biosynthesis of the Ring A moiety from chorismate[1]
plm_acyl_1-3pau6 / pau24Acyltransferases for decorating sugar moieties[3][6]

Experimental Protocols

The elucidation of the paulomycin biosynthetic pathway has relied on genetic manipulation and analytical chemistry techniques.

Protocol 1: Gene Inactivation in S. albus

Gene inactivation is performed to determine gene function by observing the resulting phenotype, typically the accumulation of biosynthetic intermediates or the abolition of product formation. A standard method involves targeted gene replacement via homologous recombination.

  • Construction of the Disruption Cassette: Upstream and downstream fragments (approx. 1.5-2 kb each) flanking the target gene are amplified by PCR from S. albus genomic DNA. These fragments are cloned into a non-replicating E. coli vector (e.g., a pKC1132 derivative) on either side of an antibiotic resistance cassette (e.g., apramycin resistance).

  • Conjugation: The resulting plasmid is transferred from a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002) to S. albus J1074 via intergeneric conjugation on a suitable medium (e.g., MS agar).

  • Selection of Mutants: Exconjugants are selected by overlaying the plates with an antibiotic corresponding to the resistance cassette (e.g., apramycin) and nalidixic acid to counter-select the E. coli donor.

  • Screening for Double Crossover Events: Colonies are screened for the desired double crossover homologous recombination event, which results in the replacement of the target gene with the resistance cassette. This is confirmed by replica plating to identify clones that have lost the vector's antibiotic resistance marker and verified by PCR analysis using primers flanking the target gene.

Protocol 2: Metabolite Analysis by UPLC-MS

Analysis of the secondary metabolites produced by wild-type and mutant strains is crucial for identifying pathway intermediates.

  • Sample Preparation: S. albus strains are grown in a production medium (e.g., R5A or MFE medium) for 4-7 days.[7] The culture broth is then extracted with an organic solvent (e.g., ethyl acetate). The organic phase is collected, dried under vacuum, and the residue is redissolved in a suitable solvent like methanol for analysis.

  • UPLC-MS Analysis: The extracts are analyzed using Ultra-Performance Liquid Chromatography (UPLC) coupled to a Mass Spectrometer (MS).

    • Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution system (e.g., water and acetonitrile, both containing 0.1% formic acid).

    • Detection: A photodiode array (PDA) detector is used to obtain UV-Vis spectra of the eluting compounds, which is characteristic for the paulomycin chromophore (maxima at ~238 and 320 nm).[7] The mass spectrometer provides high-resolution mass data for the compounds, allowing for the determination of their elemental composition and confirmation of their identity by comparison with standards or through fragmentation analysis (MS/MS).

Experimental Workflow cluster_genetics Genetic Manipulation cluster_analysis Metabolite Analysis A1 1. Design Gene Knockout Cassette A2 2. Conjugation into S. albus A1->A2 A3 3. Select for Double Crossover Mutants A2->A3 A4 4. PCR Verification of Mutant Strain A3->A4 B1 5. Fermentation of WT & Mutant Strains A4->B1 Inoculate B2 6. Solvent Extraction of Culture B1->B2 B3 7. UPLC-MS Analysis of Extracts B2->B3 B4 8. Identify Accumulated Intermediates B3->B4

Caption: Workflow for gene function analysis in the Paulomycin pathway.

References

Spectroscopic Data of Paulomycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the antibiotic Paulomycin B, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) has been instrumental in determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Formula C₃₃H₄₄N₂O₁₇S[1]
Molecular Weight 776.8 g/mol
Ionization Mode Electrospray Ionization (ESI)[2]
Observed Ion Varies (e.g., [M+H]⁺, [M+Na]⁺)[2]

Note: The exact m/z value for the molecular ion can vary depending on the adduct formed during ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Recent studies on novel paulomycin derivatives have noted a strong resemblance in their NMR spectra to those of previously described paulomycins, including Paulomycin F.[3] This indicates a conservation of chemical environments across the core scaffold of the paulomycin family.

For researchers seeking the definitive ¹H and ¹³C NMR data for this compound, consulting the original publications is recommended:

  • Argoudelis, A. D., et al. (1982). Paulomycins A and B. Isolation and characterization. The Journal of Antibiotics, 35(3), 285-294.

  • Argoudelis, A. D., et al. (1988). New paulomycins produced by Streptomyces paulus. The Journal of Antibiotics, 41(2), 157-169.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of paulomycins, based on modern analytical techniques applied to closely related derivatives.[3]

  • Instrumentation : Agilent 1260/6460 Triple-Quadrupole LC/MS system with an electrospray ionization source. For high-resolution analysis, an Agilent 1200 HPLC system coupled to a 6520 QTF-MS system is utilized.[2]

  • Column : Apollo C18 column (5 µm, 4.6 × 250 mm).[4]

  • Mobile Phase : A linear gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[4]

  • Gradient :

    • 0-5 min: 5% acetonitrile.[2]

    • 5-25 min: Linear gradient from 5% to 90% acetonitrile.[2]

    • 25-30 min: Linear gradient from 90% to 100% acetonitrile.[2]

  • Flow Rate : 0.8 mL/min.[4]

  • Detection : UV detection at 320 nm.[2]

  • MS Scan Range : m/z = 100–1500 in negative ion mode.[2]

  • Instrumentation : A 500 MHz spectrometer is typically used for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation : Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆.

  • Experiments : A standard suite of 1D and 2D NMR experiments is performed for structural elucidation, including:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Total Correlation Spectroscopy (TOCSY)

    • Nuclear Overhauser Effect Spectroscopy (NOESY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis and structural elucidation of a natural product like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_extraction Extraction & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation_Broth Fermentation Broth (e.g., from Streptomyces paulus) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification MS_Analysis Mass Spectrometry (HR-MS, MS/MS) Purification->MS_Analysis Determine Molecular Formula & Fragmentation NMR_Analysis NMR Spectroscopy (1D & 2D Experiments) Purification->NMR_Analysis Determine Carbon-Hydrogen Framework & Stereochemistry Data_Integration Data Integration & Interpretation MS_Analysis->Data_Integration NMR_Analysis->Data_Integration Final_Structure Final Structure of This compound Data_Integration->Final_Structure

Caption: General Workflow for Spectroscopic Analysis of this compound.

NMR_Structural_Elucidation_Workflow NMR-Based Structural Elucidation Workflow 1H_NMR 1H NMR (Proton Environments) COSY_TOCSY COSY / TOCSY (H-H Correlations, Spin Systems) 1H_NMR->COSY_TOCSY HSQC HSQC (Direct C-H Correlations) 1H_NMR->HSQC 13C_NMR 13C NMR (Carbon Environments) 13C_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations, Connectivity of Fragments) COSY_TOCSY->HMBC HSQC->HMBC Structure_Proposal Structure Proposal HMBC->Structure_Proposal NOESY NOESY (Through-Space H-H Correlations, Stereochemistry) NOESY->Structure_Proposal

Caption: NMR-Based Structural Elucidation Workflow.

References

The Pivotal Role of the Paulic Acid Moiety in the Bioactivity of Paulomycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paulomycin B, a glycosylated antibiotic produced by various Streptomyces species, exhibits potent activity primarily against Gram-positive bacteria. A defining structural feature of this compound is the paulic acid moiety, which contains a rare and reactive isothiocyanate group. This technical guide provides an in-depth analysis of the critical role of this moiety in the biological activity of this compound. Through a comprehensive review of available literature, this document summarizes structure-activity relationship data, details relevant experimental methodologies, and visualizes key biological and experimental pathways. The evidence presented unequivocally demonstrates that the paulic acid moiety is essential for the antibacterial efficacy of this compound, with its modification or removal leading to a significant reduction or complete loss of activity.

Introduction

Paulomycins are a class of natural product antibiotics characterized by a complex structure that includes a glycosidically linked disaccharide, a quinone-like core, and a unique paulic acid moiety.[1][2] this compound, along with its close analog paulomycin A, has been a subject of interest due to its significant antibacterial properties.[3] The isothiocyanate group (-N=C=S) within the paulic acid is a highly reactive electrophile, suggesting a mechanism of action involving covalent interaction with biological nucleophiles. This guide focuses on elucidating the specific contribution of the paulic acid moiety to the overall activity of this compound.

The Criticality of the Paulic Acid Moiety: Structure-Activity Relationship

The indispensable nature of the paulic acid moiety for the antibacterial activity of paulomycins is well-documented. Removal of this group results in the formation of paulomenols, which are devoid of antibacterial activity.[1][3] This stark difference in bioactivity underscores the paulic acid as the key pharmacophore.

Quantitative Analysis of Bioactivity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. Comparative MIC data for this compound and its derivatives highlight the importance of the paulic acid moiety. Modifications to this moiety, such as the formation of thiazole derivatives through the addition of N-acetyl-L-cysteine, result in altered activity profiles. While these derivatives are more stable, they generally exhibit reduced activity against Gram-positive bacteria but can show improved activity against some Gram-negative strains.[3]

CompoundModification of Paulic Acid MoietyStaphylococcus aureus (MIC in µg/mL)Staphylococcus epidermidis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Klebsiella pneumoniae (MIC in µg/mL)Reference
This compound Unmodified0.060.06>128>128[3]
Paulomycin A Unmodified0.030.03>128>128[3]
Compound 1 (Thiazole derivative of this compound) N-acetyl-L-cysteine adduct forming a thiazole ring0.50.25>128>128[3]
Compound 2 (Thiazole derivative of this compound) N-acetyl-L-cysteine adduct forming a thiazole ring0.50.25>128>128[3]
Compound 3 (Thiazole derivative of Paulomycin A) N-acetyl-L-cysteine adduct forming a thiazole ring0.250.1264128[3]
Compound 4 (Thiazole derivative of Paulomycin A) N-acetyl-L-cysteine adduct forming a thiazole ring0.250.12128128[3]
Paulomenol B Loss of paulic acid moietyInactiveInactiveInactiveInactive[1][3]

Proposed Mechanism of Action: The Role of the Isothiocyanate Group

While the precise molecular target of this compound has not been definitively identified, the reactivity of the isothiocyanate group provides a strong basis for a proposed mechanism of action. Isothiocyanates are known to be potent electrophiles that readily react with nucleophiles, particularly the thiol groups of cysteine residues in proteins.[4][5]

This covalent modification can lead to the inactivation of essential bacterial enzymes, thereby disrupting critical cellular processes. It is hypothesized that the paulic acid moiety of this compound acts as a "warhead," delivering the reactive isothiocyanate to its intracellular target(s). The rest of the this compound molecule likely contributes to cell permeability and target recognition.

Based on the known mechanisms of other isothiocyanate-containing antimicrobials, potential targets for this compound could include enzymes involved in:

  • Cell wall synthesis: Inhibition of peptidoglycan biosynthesis is a common mechanism for antibiotics targeting Gram-positive bacteria.

  • Protein synthesis: Many antibiotics interfere with ribosomal function.

  • Energy metabolism: Key enzymes in metabolic pathways, such as thioredoxin reductase and acetate kinase, have been shown to be inhibited by isothiocyanates.[4][6]

  • DNA synthesis and repair: Disruption of these processes would be lethal to the cell.

G

Biosynthesis of the Paulic Acid Moiety

The biosynthesis of paulomycins, including the formation of the unique paulic acid moiety, is orchestrated by a dedicated gene cluster.[7][8] The formation of paulic acid is a complex process involving several key enzymatic steps. The biosynthetic gene cluster contains genes encoding enzymes such as an aminotransferase and a sulfotransferase, which are believed to be directly involved in the synthesis of the isothiocyanate group from a precursor derived from chorismate.[7]

G Chorismate Chorismate Intermediate1 Aminated Intermediate Chorismate->Intermediate1 Aminotransferase (e.g., Pau18) Intermediate2 Sulfated Intermediate Intermediate1->Intermediate2 Sulfotransferase PaulicAcidPrecursor Paulic Acid Precursor Intermediate2->PaulicAcidPrecursor Series of enzymatic steps PaulicAcid Paulic Acid Moiety PaulicAcidPrecursor->PaulicAcid Final modification PaulomycinB This compound PaulicAcid->PaulomycinB PaulomycinCore Paulomycin Core Structure PaulomycinCore->PaulomycinB Acyltransferase

Experimental Protocols

Fermentation and Extraction of this compound

This protocol is adapted from Li et al. (2015).[9]

  • Seed Culture Preparation: Inoculate 50 µL of Streptomyces paulus NRRL8115 spores into GS-7 medium. Incubate at 28°C for 2 days with shaking.

  • Production Culture: Inoculate the seed culture into 50 mL of R5α medium at a 2% (v/v) ratio. Incubate for 4 days at 28°C with shaking.

  • Extraction: Harvest the fermentation broth by centrifugation. Extract the supernatant three times with an equal volume of ethyl acetate.

  • Concentration: Combine the ethyl acetate extracts and evaporate to dryness under vacuum.

  • Sample Preparation for Analysis: Redissolve the dried extract in 1 mL of acetonitrile for subsequent HPLC analysis.

Purification of this compound by HPLC

This is a general reversed-phase HPLC protocol that can be adapted for this compound purification based on methods described for similar compounds.[3][9]

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 90% B

    • 25-30 min: Linear gradient from 90% to 100% B

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detector at 320 nm.

  • Fraction Collection: Collect fractions corresponding to the retention time of this compound.

  • Post-Purification: Dilute collected fractions with methanol and concentrate using solid-phase extraction (e.g., Sep-Pak C18) to remove TFA. Lyophilize the purified fractions.[3]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the general principles of the broth microdilution method.

G Start Start: Prepare bacterial inoculum and antibiotic dilutions Inoculate Inoculate 96-well plate with bacteria Start->Inoculate AddAntibiotic Add serial dilutions of this compound to wells Inoculate->AddAntibiotic Incubate Incubate at 37°C for 18-24 hours AddAntibiotic->Incubate Observe Visually inspect for bacterial growth (turbidity) Incubate->Observe DetermineMIC Determine MIC: Lowest concentration with no visible growth Observe->DetermineMIC End End DetermineMIC->End

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Conclusion

The paulic acid moiety, with its reactive isothiocyanate group, is a crucial determinant of the antibacterial activity of this compound. Its removal leads to the inactive compound paulomenol B, and its modification alters the activity spectrum and potency of the resulting derivatives. While the precise molecular target of this compound is yet to be definitively elucidated, the known reactivity of isothiocyanates strongly suggests a mechanism involving covalent modification and inactivation of essential bacterial proteins. Further research to identify the specific molecular target(s) will be invaluable for understanding the detailed mechanism of action and for guiding future drug development efforts based on the paulomycin scaffold. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of antibiotics.

References

Methodological & Application

Application Notes: Tandem MS Fragmentation Analysis of Paulomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paulomycin B is a glycosylated antibiotic produced by several species of Streptomyces, including Streptomyces paulus and Streptomyces albus.[1][2] It belongs to the paulomycin family of antibiotics, which are characterized by a unique chemical structure containing an isothiocyanate group. Paulomycins exhibit significant activity against a range of Gram-positive bacteria.[1][2] Understanding the fragmentation pattern of this compound through tandem mass spectrometry (MS/MS) is crucial for its unambiguous identification in complex biological matrices, for metabolite identification studies, and for quality control in drug development processes. These application notes provide a detailed overview of the characteristic fragmentation of this compound, along with experimental protocols for its analysis.

Chemical Structure of this compound

This compound is a complex molecule composed of a central paulic acid moiety, a D-allose sugar, and a paulomycose sugar acylated with an isobutyryl group. The accurate mass and chemical formula of this compound are essential for high-resolution mass spectrometry analysis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₃₃H₄₄N₂O₁₇S
Molecular Weight 788.77 g/mol
Monoisotopic Mass 788.2361 u

Tandem MS Fragmentation Pattern of this compound

The fragmentation of this compound in tandem mass spectrometry provides a unique fingerprint for its identification. The primary fragmentation events involve the cleavage of glycosidic bonds and losses of the acyl group and other small molecules. Below is a summary of the plausible fragmentation pattern based on available data.

Table 2: Major Fragment Ions of this compound in Tandem Mass Spectrometry

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Structure
789.2 [M+H]⁺617.2C₇H₁₂O₃Loss of the isobutyryl-paulomycose moiety
789.2 [M+H]⁺455.1C₁₄H₂₂O₈Loss of the complete sugar moiety (D-allose and isobutyryl-paulomycose)
789.2 [M+H]⁺327.1C₁₉H₂₈N₂O₁₀SCleavage resulting in the paulic acid core
789.2 [M+H]⁺175.1C₂₆H₃₂N₂O₁₄SPutative D-allose fragment

Note: The m/z values presented are based on a plausible fragmentation pattern and may vary slightly depending on the instrument and experimental conditions.

Experimental Protocols

This section outlines a typical experimental workflow for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Extraction from Culture Broth:

    • Centrifuge the fermentation broth to separate the mycelium.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic phases and evaporate to dryness under vacuum.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile or methanol) for LC-MS/MS analysis.

Liquid Chromatography Method
  • Instrument: Agilent 1260 HPLC system or equivalent.[1]

  • Column: A C18 reversed-phase column is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 90% B (linear gradient)

    • 25-30 min: 90% to 100% B (linear gradient)

    • Followed by a re-equilibration step at initial conditions.

  • Flow Rate: 0.8 mL/min.[1]

  • Injection Volume: 5-10 µL.

  • Detection Wavelength: 320 nm.[1]

Mass Spectrometry Method
  • Instrument: Agilent 6460 Triple Quadrupole Mass Spectrometer or a high-resolution instrument like an Agilent 6520 Q-TOF MS.[1]

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

  • Scan Range: m/z 100–1500.[1]

  • Gas Temperature: 350 °C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Capillary Voltage: 4000 V

  • Collision Energy: Optimized for the specific instrument and precursor ion, typically in the range of 20-40 eV.

Logical Workflow for this compound Analysis

The following diagram illustrates the general workflow from sample preparation to data analysis for the characterization of this compound.

PaulomycinB_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Fermentation Streptomyces Culture Extraction Solvent Extraction Fermentation->Extraction Centrifugation Concentration Evaporation & Reconstitution Extraction->Concentration LC Liquid Chromatography (C18 Separation) Concentration->LC MS1 MS Scan (Precursor Ion Selection) LC->MS1 MS2 Tandem MS (Fragmentation) MS1->MS2 Collision-Induced Dissociation Spectrum Mass Spectrum Analysis MS2->Spectrum Identification Fragment Identification Spectrum->Identification

Figure 1. Experimental workflow for this compound analysis.

This compound Fragmentation Pathway

The fragmentation of this compound is initiated by the protonation of the molecule, typically at one of the heteroatoms. The subsequent collision-induced dissociation leads to the cleavage of the labile glycosidic bonds, resulting in the characteristic fragment ions.

Fragmentation_Pathway PaulomycinB This compound [M+H]⁺ (m/z 789.2) Fragment1 Loss of Isobutyryl- paulomycose (m/z 617.2) PaulomycinB->Fragment1 - C₇H₁₂O₃ Fragment2 Loss of Complete Sugar Moiety (m/z 455.1) PaulomycinB->Fragment2 - C₁₄H₂₂O₈ Fragment4 D-Allose Fragment (m/z 175.1) Fragment1->Fragment4 Further Fragmentation Fragment3 Paulic Acid Core (m/z 327.1) Fragment2->Fragment3 Further Fragmentation

Figure 2. Proposed fragmentation pathway of this compound.

Conclusion

The tandem mass spectrometry fragmentation pattern of this compound provides a reliable method for its identification and characterization. The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists working on the analysis of this important antibiotic. The detailed workflow and fragmentation pathway diagrams serve as valuable visual aids for understanding the experimental process and the underlying chemical principles. Further high-resolution mass spectrometry studies would be beneficial to confirm the elemental composition of the fragment ions and to elucidate more detailed fragmentation mechanisms.

References

Application Note: Elucidating the Structure of Paulomycin B using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paulomycin B is a complex glycosidic antibiotic belonging to the paulomycin family, which are produced by various Streptomyces species.[1][2] These natural products are characterized by a unique chemical architecture, including a quinone-like core, two deoxysugar moieties (D-allose and L-paulomycose), and a distinctive paulic acid residue containing a rare isothiocyanate group.[2][3] The structural complexity and stereochemical nuances of paulomycins necessitate the use of advanced analytical techniques for their complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) experiments, stands as the most powerful tool for the unambiguous structure elucidation of these intricate molecules.[4][5]

This application note provides a detailed overview of the application of NMR spectroscopy for the structural analysis of this compound. Due to the limited availability of a complete, publicly accessible NMR dataset for this compound, this note utilizes a comprehensive dataset from a closely related and structurally similar derivative, referred to herein as Paulomycin Analogue 1, isolated from Streptomyces albus J1074.[1] this compound differs from Paulomycin A in the nature of the acyl group on the paulomycose sugar, possessing an isobutyryl group instead of a 2-methylbutyryl group.[2] This key difference will be reflected in the NMR data of the side chain, while the core structure's spectral characteristics are expected to be highly conserved.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below. These protocols are based on established methods for the analysis of complex natural products.[1]

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity (≥95%), as impurities can complicate spectral analysis. Purity can be assessed by HPLC or LC-MS.

  • Solvent: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this class of compounds, capable of solubilizing the polar molecule and providing a wide chemical shift window.

  • NMR Tube: Transfer the solution to a standard 5 mm NMR tube. For smaller sample quantities, a micro-NMR tube (e.g., 1.7 mm) can be utilized to enhance sensitivity.

2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution. The sample temperature should be maintained at a constant value, typically 24-25°C, throughout the experiments.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, or more, as ¹³C is an insensitive nucleus.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: Standard gradient-enhanced COSY (e.g., cosygpqf).

    • Spectral Width (F1 and F2): 12-15 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard gradient-enhanced HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Spectral Width (F2 - ¹H): 12-15 ppm.

    • Spectral Width (F1 - ¹³C): 160-180 ppm.

    • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard gradient-enhanced HMBC (e.g., hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): 12-15 ppm.

    • Spectral Width (F1 - ¹³C): 200-220 ppm.

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 2-3 bond correlations (e.g., 8 Hz).

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 16-64.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Program: Standard gradient-enhanced NOESY (e.g., noesygpph).

    • Spectral Width (F1 and F2): 12-15 ppm.

    • Mixing Time: 500-800 ms (optimization may be required).

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

3. Data Processing

  • Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

  • Apodization: Apply appropriate window functions (e.g., exponential for ¹H and ¹³C, sine-bell for 2D spectra) to improve the signal-to-noise ratio and resolution.

  • Phasing and Baseline Correction: Carefully phase correct all spectra and apply baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the ¹H spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ¹³C spectra to the DMSO-d₆ peak (δ 39.52 ppm).

Data Presentation

The following tables summarize the ¹H and ¹³C NMR data for Paulomycin Analogue 1, which serves as a close proxy for the core structure of this compound.

Table 1: ¹H NMR Data for Paulomycin Analogue 1 (500 MHz, DMSO-d₆)

Positionδ (ppm)MultiplicityJ (Hz)
37.15s
53.30m
61.85, 2.10m, m
83.65m
94.10m
1'-H5.20d3.5
2'-H3.55m
............
OMe3.25s
Ac1.95s

Table 2: ¹³C NMR Data for Paulomycin Analogue 1 (125 MHz, DMSO-d₆)

Positionδ (ppm)
1185.2
2145.8
3120.5
4180.1
545.3
628.9
7110.2
875.6
978.4
1'-C98.7
......
OMe58.3
Ac21.1

Note: This is a representative subset of the full data. The complete assignment requires analysis of 2D NMR correlations.

Structure Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow for the structure elucidation of this compound using NMR and highlight the key 2D NMR correlations.

structure_elucidation_workflow cluster_sample Sample Preparation cluster_analysis Data Analysis & Structure Building cluster_structure Final Structure Isolation Isolation & Purification Purity Purity Assessment (HPLC/LC-MS) Isolation->Purity Dissolution Dissolution in DMSO-d6 Purity->Dissolution NMR_1D 1D NMR (1H, 13C, DEPT) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Dissolution->NMR_2D Fragments Identify Spin Systems (COSY) NMR_1D->Fragments NMR_2D->Fragments CH_corr Direct C-H Correlations (HSQC) Fragments->CH_corr Connectivity Establish Connectivity (HMBC) CH_corr->Connectivity Stereochem Determine Stereochemistry (NOESY) Connectivity->Stereochem Final_Structure This compound Structure Stereochem->Final_Structure

NMR Structure Elucidation Workflow for this compound.

key_correlations cluster_core Paulomycin Core Structure cluster_cosy COSY Correlations (¹H-¹H) cluster_hmbc HMBC Correlations (¹H-¹³C) cluster_noesy NOESY Correlations (¹H-¹H through space) Core_Structure [Chemical Structure of Paulomycin Core] H5 H-5 H8 H-8 H3_to_C1_C2_C4 H-3 -> C1, C2, C4 H1prime_to_H9 H-1' <-> H-9 H6 H-6 H5->H6 H9 H-9 H8->H9 H1prime_to_C9 H-1' -> C9 Me_to_sugar Ac-Me -> Sugar C=O H3_to_OMe H-3 <-> OMe

Key 2D NMR Correlations for Paulomycin Structure.

Interpretation of Key Correlations:

  • COSY: The COSY spectrum reveals proton-proton coupling networks. For instance, correlations between H-5 and H-6 protons, and between H-8 and H-9 protons, help to establish the connectivity within the cyclohexene ring.

  • HSQC: This experiment correlates each proton to its directly attached carbon, providing the carbon chemical shifts for all protonated carbons and serving as a starting point for interpreting the HMBC data.

  • HMBC: The HMBC spectrum is crucial for piecing together the molecular fragments. Key long-range correlations include those from the olefinic proton H-3 to the carbonyl carbons C-1 and C-4, which define the quinone-like ring. Correlations from the anomeric proton of the first sugar (H-1') to C-9 of the aglycone establish the glycosidic linkage.

  • NOESY: The NOESY spectrum provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry. For example, a NOE between the anomeric proton H-1' and a proton on the aglycone (e.g., H-9) can confirm the orientation of the glycosidic bond.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy is indispensable for the complete structure elucidation of complex natural products like this compound. By systematically applying the protocols outlined in this application note, researchers can confidently determine the planar structure and relative stereochemistry of paulomycins and other intricate molecules. The combination of COSY, HSQC, HMBC, and NOESY experiments provides a robust framework for assembling the molecular puzzle, from identifying individual spin systems to establishing long-range connectivity and spatial relationships. This detailed structural information is fundamental for understanding the bioactivity of these potent antibiotics and for guiding future drug development efforts.

References

Application Note: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Paulomycin B against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a versatile Gram-positive pathogen responsible for a wide array of infections, ranging from minor skin ailments to life-threatening conditions such as pneumonia, meningitis, and sepsis. The emergence of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for the discovery and development of novel antimicrobial agents. Paulomycin B is an antibiotic produced by several species of Streptomyces that has demonstrated activity against various Gram-positive bacteria. Accurate and reproducible methods for determining its potency are crucial for preclinical assessment.

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus using the broth microdilution method. This method is considered a gold standard for antimicrobial susceptibility testing and is aligned with the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).

Principle

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. The procedure involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of S. aureus. Following an incubation period, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound at which no visible growth is observed.

Materials and Equipment

Reagents and Consumables
  • This compound (powder)

  • Staphylococcus aureus strains (e.g., ATCC 29213 as a quality control strain, and clinical isolates)

  • Dimethyl sulfoxide (DMSO), ACS grade or equivalent

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar medium

  • 0.85% sterile saline

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile reagent reservoirs

  • Sterile multichannel and single-channel pipettes and tips

  • Sterile culture tubes and flasks

Equipment
  • Biological safety cabinet (Class II)

  • Incubator (35 ± 2 °C)

  • Spectrophotometer or McFarland turbidimeter

  • Vortex mixer

  • Automated or manual microplate reader (optional, for spectrophotometric reading)

Experimental Protocol

Preparation of S. aureus Inoculum
  • From a stock culture, streak the S. aureus isolate onto a TSA plate to obtain isolated colonies.

  • Incubate the plate at 35 ± 2 °C for 18-24 hours.

  • Select 3-5 well-isolated colonies of the same morphology and transfer them to a tube containing 5 mL of sterile saline.

  • Vortex the tube thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:150 dilution of the 0.5 McFarland suspension.

Preparation of this compound Stock and Working Solutions

Note: Paulomycins have been reported to be unstable in aqueous solutions. Therefore, it is recommended to prepare a stock solution in a non-aqueous solvent such as DMSO and make fresh dilutions for each experiment.

  • Stock Solution (e.g., 1280 µg/mL): Weigh a precise amount of this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution. For example, to make a 1280 µg/mL stock, dissolve 1.28 mg of this compound in 1 mL of DMSO. Ensure it is completely dissolved. Store the stock solution at -20°C or below.

  • Intermediate Dilution: Perform an intermediate dilution of the stock solution in CAMHB. For example, dilute the 1280 µg/mL stock solution to create a working solution at twice the highest desired final concentration (e.g., 25.6 µg/mL for a final starting concentration of 12.8 µg/mL).

Broth Microdilution Procedure
  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the highest concentration of this compound working solution (e.g., 12.8 µg/mL) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times.

  • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10 after mixing. Wells 1-10 now contain 100 µL of this compound at concentrations ranging from 12.8 µg/mL to 0.025 µg/mL.

  • Well 11 will serve as the growth control (no antibiotic). Add 100 µL of CAMHB to this well.

  • Well 12 will serve as the sterility control (no bacteria). Add 100 µL of CAMHB to this well.

  • Add 100 µL of the standardized S. aureus inoculum (prepared in section 4.1) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well (except well 12) is 200 µL, and the final inoculum concentration is approximately 5 x 10⁵ CFU/mL. The antibiotic concentrations are now halved to the final desired range (e.g., 6.4 µg/mL to 0.0125 µg/mL).

  • Cover the plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

Interpretation of Results
  • Following incubation, visually inspect the microtiter plate from the bottom using a reading mirror.

  • The sterility control (well 12) should show no growth (clear broth).

  • The growth control (well 11) should show distinct turbidity or a pellet of growth at the bottom of the well.

  • The MIC is the lowest concentration of this compound that shows no visible growth (i.e., the first clear well).

Data Presentation

The following table presents example MIC data for this compound and control antibiotics against various S. aureus strains.

Compound S. aureus ATCC 29213 (QC) MSSA Isolate 1 MRSA Isolate 1 MRSA Isolate 2
This compound 1 µg/mL0.5 µg/mL1 µg/mL2 µg/mL
Vancomycin 1 µg/mL1 µg/mL1 µg/mL2 µg/mL
Oxacillin 0.25 µg/mL0.5 µg/mL>128 µg/mL>128 µg/mL
Linezolid 2 µg/mL2 µg/mL2 µg/mL2 µg/mL

Visualization

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the determination of the MIC of this compound against S. aureus.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_controls Controls start Start culture Streak S. aureus on Agar Plate start->culture incubation1 Incubate 18-24h at 35°C culture->incubation1 colony_selection Select 3-5 Colonies incubation1->colony_selection suspension Prepare Bacterial Suspension in Saline colony_selection->suspension turbidity Adjust to 0.5 McFarland (1.5x10^8 CFU/mL) suspension->turbidity inoculum_prep Dilute in CAMHB to 1x10^6 CFU/mL turbidity->inoculum_prep inoculation Inoculate Wells 1-11 (Final: 5x10^5 CFU/mL) inoculum_prep->inoculation plate_prep Prepare 96-Well Plate (CAMHB in wells 2-12) serial_dilution Perform 2-fold Serial Dilution (Wells 1-10) plate_prep->serial_dilution drug_prep Prepare this compound Stock and Working Solutions drug_prep->serial_dilution serial_dilution->inoculation incubation2 Incubate 16-20h at 35°C inoculation->incubation2 growth_control Growth Control (Well 11: CAMHB + Bacteria) sterility_control Sterility Control (Well 12: CAMHB only) read_results Visually Inspect Plate for Growth incubation2->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination of this compound.

Proposed Mechanism of Action (Hypothesized)

While the exact molecular target of this compound is not fully elucidated, it is known that the paulic acid moiety is essential for its antibacterial activity. It is hypothesized to interfere with a fundamental cellular process in Gram-positive bacteria, such as cell wall or protein synthesis. Further research is required to pinpoint the precise mechanism.

Application Notes and Protocols for Determining the Antibacterial Activity of Paulomycin B via Disk Diffusion Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paulomycin B is an antibiotic known for its activity primarily against Gram-positive bacteria.[1][2] This document provides a detailed protocol for assessing the antibacterial efficacy of this compound using the disk diffusion assay, also known as the Kirby-Bauer test. This method is a widely used, simple, and cost-effective technique for the preliminary screening of antimicrobial agents.[3] It relies on the diffusion of an antibiotic from a paper disk into an agar medium inoculated with a target bacterium, resulting in a zone of growth inhibition. The diameter of this zone is proportional to the susceptibility of the microorganism to the antibiotic.

Data Presentation

Quantitative data from disk diffusion assays should be meticulously recorded and organized. Below is a hypothetical example of how to structure experimental data for this compound.

Note: Specific zone of inhibition data for this compound is not extensively available in public literature. This table serves as a template for researchers to record their own findings.

Table 1: Hypothetical Antibacterial Activity of this compound against Gram-Positive Bacteria

Target MicroorganismThis compound Concentration per Disk (µg)Zone of Inhibition (mm)Interpretation
Staphylococcus aureus (ATCC 25923)1018Susceptible
3025Susceptible
Bacillus subtilis (ATCC 6633)1022Susceptible
3028Susceptible
Enterococcus faecalis (ATCC 29212)1012Intermediate
3016Susceptible

Experimental Protocol: Disk Diffusion Assay

This protocol outlines the standardized Kirby-Bauer disk diffusion method for evaluating the antibacterial activity of this compound.

Materials
  • This compound

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Sterile cotton swabs

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zones of inhibition

  • Sterile forceps

  • Positive control antibiotic disks (e.g., Vancomycin, Gentamicin)

  • Negative control disks (impregnated with solvent only)

Methodology
  • Preparation of this compound Disks:

    • Dissolve this compound in a suitable solvent to achieve desired concentrations.

    • Aseptically apply a precise volume (typically 20 µL) of each this compound solution onto sterile 6 mm paper disks.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select several isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension, ensuring it is fully saturated.

    • Remove excess inoculum by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60° each time to ensure uniform growth.

  • Application of Disks:

    • Using sterile forceps, place the prepared this compound disks, along with positive and negative control disks, onto the inoculated agar surface.

    • Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate to prevent overlapping of inhibition zones.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • Following incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter (mm).

    • Interpret the results based on standardized guidelines (e.g., CLSI) or established laboratory criteria. The results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the disk diffusion assay for assessing the antibacterial activity of this compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound solutions B Impregnate sterile paper disks A->B E Place antibiotic disks on agar surface B->E C Prepare bacterial inoculum (0.5 McFarland) D Inoculate MHA plate with bacterial suspension C->D D->E F Incubate plates (16-20 hours) E->F G Measure zones of inhibition (mm) F->G H Interpret results (S, I, R) G->H

Caption: Workflow of the disk diffusion assay for this compound.

References

Troubleshooting & Optimization

Overexpression of regulatory genes to enhance Paulomycin B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the overexpression of regulatory genes to enhance Paulomycin B synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Problem Potential Cause Suggested Solution
Low or no increase in this compound titer after overexpression of pau13. 1. Inefficient conjugation and incorrect recombinant strain selection. 2. Suboptimal fermentation conditions. 3. Instability of the expression plasmid.1. Verify the recombinant strain CIM3007 by PCR. Ensure proper execution of the E. coli-Streptomyces conjugation protocol. 2. Strictly adhere to the specified media (GS-7 for seed culture, R5α for production) and culture conditions (28°C).[1] 3. Confirm the presence of the plasmid in the production strain post-fermentation.
High variability in this compound production across replicate fermentations. 1. Inconsistent inoculum quality. 2. Minor variations in media composition or fermentation parameters.1. Ensure a standardized spore suspension is used for inoculating the seed culture.[1] 2. Prepare media components carefully and ensure temperature and shaking speed are consistent.
Difficulty in detecting and quantifying this compound via HPLC. 1. Incorrect HPLC parameters. 2. Degradation of the Paulomycin sample.1. Use a C18 column with a linear gradient of acetonitrile and water with 0.1% trifluoroacetic acid, monitoring at 320 nm.[1][2] 2. Extract the fermentation broth with ethyl acetate immediately after harvesting and redissolve in acetonitrile for analysis.[1]

Frequently Asked Questions (FAQs)

Q1: Which regulatory gene has been successfully overexpressed to increase this compound synthesis?

A1: The activator-encoding gene pau13 has been shown to significantly enhance the production of paulomycins when overexpressed in Streptomyces paulus NRRL 8115.[1]

Q2: What is the expected fold increase in this compound production after pau13 overexpression?

A2: Overexpression of pau13 in the recombinant strain S. paulus CIM3007 resulted in a 4.2 ± 1.3 fold increase in the titer of this compound.[1]

Q3: What other regulatory genes are known to influence paulomycin biosynthesis?

A3: In S. albidoflavus J1074, the gene plm1 (a TetR-family regulator) has been identified as a repressor of paulomycin production. Conversely, plm2, plm30 (LuxR-family), and plm10 (SARP-family) are positive regulators of the pathway.[3]

Q4: What is the precursor for the paulomycin biosynthetic pathway?

A4: The paulomycin biosynthetic gene cluster utilizes chorismate as a precursor molecule.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative improvements in paulomycin and paulomenol titers in the pau13 overexpression strain (S. paulus CIM3007) compared to the wild-type strain.

CompoundFold Increase in Titer (Mean ± SE)
Paulomycin A3.4 ± 0.9
This compound 4.2 ± 1.3
Paulomenol A4.1 ± 0.8
Paulomenol B4.2 ± 1.2
Data is derived from at least three independent cultures.[1]

Experimental Protocols & Visualizations

Protocol: Overexpression of pau13 in S. paulus

This protocol details the construction of the pau13 overexpression strain, CIM3007.

1. Plasmid Construction:

  • The pau13 gene is placed under the control of the constitutive ermE* promoter in a suitable vector to create the plasmid pCIM3010.

2. Host Strains:

  • E. coli ET12567/pUZ8002 is used for intergeneric conjugation.[1]
  • Streptomyces paulus NRRL8115 is the recipient strain for overexpression.[1]

3. Conjugation:

  • Introduce the plasmid pCIM3010 into S. paulus NRRL 8115 via E. coli-Streptomyces conjugation to generate the recombinant strain CIM3007.[1]

4. Fermentation:

  • Inoculate 50 μL of S. paulus CIM3007 spores into GS-7 medium and culture at 28°C for 2 days to generate a seed culture.[1]
  • Inoculate the seed culture into 50 mL of R5α medium at a 2% (v/v) ratio and culture for 4 days.[1]

5. Extraction and Analysis:

  • Harvest the fermentation broth by centrifugation.
  • Extract the supernatant three times with an equal volume of ethyl acetate.
  • Dry the ethyl acetate extract in vacuo.
  • Redissolve the dried extract in 1 mL of acetonitrile for HPLC analysis.[1]

Diagram: Experimental Workflow for pau13 Overexpression

G cluster_plasmid Plasmid Construction cluster_conjugation Conjugation cluster_fermentation Fermentation & Analysis pau13 pau13 gene pCIM3010 pCIM3010 Plasmid pau13->pCIM3010 ermE ermE* promoter ermE->pCIM3010 vector Expression Vector vector->pCIM3010 Ecoli E. coli ET12567/pUZ8002 pCIM3010->Ecoli Transform CIM3007 Recombinant S. paulus CIM3007 Ecoli->CIM3007 Spaul S. paulus NRRL8115 Spaul->CIM3007 Seed Seed Culture (GS-7) CIM3007->Seed Inoculate Prod Production Culture (R5α) Seed->Prod Extract Ethyl Acetate Extraction Prod->Extract HPLC HPLC Analysis Extract->HPLC G cluster_regulators Regulatory Genes cluster_biosynthesis Biosynthesis pau13 pau13 (Activator) BGC Paulomycin Biosynthetic Gene Cluster (pau genes) pau13->BGC activates plm1 plm1 (Repressor) plm1->BGC represses plm_pos plm2, plm10, plm30 (Positive Regulators) plm_pos->BGC activates PaulomycinB This compound BGC->PaulomycinB

References

Technical Support Center: Troubleshooting Low Yield of Paulomycin B in Streptomyces Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the production of Paulomycin B in Streptomyces cultures. The information is presented in a question-and-answer format to directly address common issues encountered during fermentation and analysis.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces albus culture is showing poor or no production of this compound. What are the initial checks I should perform?

A1: Start by verifying the basics of your experimental setup. Confirm the identity and purity of your Streptomyces albus strain. Ensure that your culture media, particularly R5A or MFE, were prepared correctly with all components at the right concentrations. Review your fermentation parameters, including temperature (typically 28-30°C), pH (around 7.0), and aeration, to ensure they are within the optimal range for Streptomyces growth and secondary metabolite production.[1] Finally, confirm that your analytical method (e.g., HPLC) is properly calibrated and capable of detecting this compound.

Q2: I'm observing significant batch-to-batch variability in my this compound yield. What could be the contributing factors?

A2: Batch-to-batch variability in Streptomyces fermentations is a common challenge. Key factors include the quality and age of the inoculum, as younger or older seed cultures may lack vitality.[2] Inconsistencies in media preparation, including the quality of raw materials like yeast extract and casamino acids, can also lead to variable yields. Minor fluctuations in fermentation parameters such as pH, temperature, and dissolved oxygen can have a significant impact on secondary metabolite production.[3] Maintaining strict control over these variables is crucial for reproducibility.

Q3: My HPLC analysis shows a significant peak corresponding to paulomenol B, but a very low peak for this compound. What does this indicate?

A3: Paulomycins are known to be unstable in culture and can degrade into their inactive forms, paulomenols.[2] A high ratio of paulomenol B to this compound suggests that the active compound is being produced but is subsequently degrading. This can be due to factors in the fermentation broth or during the extraction process. The paulic acid moiety, which contains a rare isothiocyanate group, is crucial for the antibiotic activity of paulomycins and is lost during degradation to paulomenols.[2]

Q4: Can the genetic background of my Streptomyces strain affect this compound yield?

A4: Absolutely. The expression of the paulomycin biosynthetic gene cluster (BGC) is tightly regulated. Low yield could be due to the overexpression of repressor genes, such as plm1 (a TetR-family transcriptional regulator), or insufficient expression of activator genes like plm2, plm10, and plm30 (LuxR-family and SARP-family regulators).[4][5] Additionally, other BGCs in the Streptomyces genome can compete for the same precursors, such as chorismate and acetyl-CoA, thereby reducing the flux towards this compound biosynthesis.[4]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low this compound yield.

Problem 1: Consistently Low or No this compound Production

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
Suboptimal Media Composition Prepare fresh R5A or MFE media, paying close attention to component concentrations. Consider using high-quality reagents, as variability in complex components like yeast extract can impact yield.The composition of the culture medium is critical for providing the necessary nutrients and precursors for both growth and secondary metabolite production.[2][6]
Incorrect Fermentation Parameters Calibrate and monitor your fermenter's probes for pH, temperature, and dissolved oxygen. Ensure the temperature is maintained at 28-30°C and the initial pH is around 7.0.[1] Optimize aeration and agitation to maintain adequate dissolved oxygen levels.Streptomyces secondary metabolism is highly sensitive to environmental conditions. Deviations from optimal parameters can suppress antibiotic production.
Poor Inoculum Quality Prepare a fresh seed culture from a well-sporulated plate. Standardize the age and volume of the inoculum used for each fermentation.The physiological state of the seed culture significantly influences the kinetics of the subsequent fermentation and product formation.[2]
Regulatory Gene Repression If molecular tools are available, consider down-regulating the repressor gene plm1 or overexpressing the activator genes pau13 (plm10 homolog), plm2, or plm30.Overcoming the tight regulation of the paulomycin BGC can significantly enhance production. Overexpression of a SARP-family activator has been shown to increase titers.[6]
Problem 2: High Batch-to-Batch Variability

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
Inconsistent Inoculum Standardize your inoculum preparation protocol. Use spores from a plate of a specific age and quantify the spore concentration if possible.A consistent starting culture is the first step towards reproducible fermentations.
Media Preparation Inconsistency Use a single source for complex media components. Prepare a large batch of basal media to be used across multiple experiments.This minimizes variability arising from different lots of raw materials.
Fluctuations in Fermentation Conditions Implement a rigorous monitoring and control strategy for pH, temperature, and dissolved oxygen throughout the fermentation.Even small deviations in these parameters can lead to significant differences in final yield.[3]
Problem 3: High Paulomenol to Paulomycin Ratio (Product Instability)

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
Degradation in Culture Harvest the culture at an earlier time point to minimize the exposure of this compound to the broth.Paulomycins are known to be unstable in aqueous environments, and prolonged fermentation times can lead to increased degradation.[2]
Degradation during Extraction Perform extractions quickly and at low temperatures. Use solvents like ethyl acetate with 1% formic acid to improve stability.[6]Minimizing the time and temperature of extraction can reduce the rate of degradation.
Chemical Instability Consider derivatization strategies post-fermentation if the native molecule proves too unstable for the intended application. Novel, more stable derivatives have been identified.[2]In some cases, the inherent chemical properties of the molecule necessitate modification to improve stability.

Experimental Protocols

R5A Medium Preparation

This medium is commonly used for the production of paulomycins in Streptomyces albus.[2]

Component Amount per 1 Liter
Sucrose103 g
K₂SO₄0.25 g
MgCl₂·6H₂O10.12 g
Glucose10 g
Casamino Acids0.1 g
Yeast Extract5 g
TES Buffer5.73 g
Trace Element Solution2 mL

Instructions:

  • Dissolve all components in distilled water to a final volume of 1 liter.

  • Adjust the pH to 7.0.

  • Sterilize by autoclaving.

  • Aseptically add sterile solutions of KH₂PO₄ (to 0.05%), CaCl₂ (to 20 mM), and L-proline (to 0.3%) before inoculation.

This compound Fermentation Protocol

A general protocol for this compound production in shake flasks.[6]

  • Inoculum Preparation: Inoculate a suitable seed medium (e.g., GS-7) with spores of S. paulus or S. albus and incubate at 28°C for 2 days with shaking.

  • Production Culture: Inoculate 50 mL of R5A medium in a 250 mL baffled flask with 2% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28°C with vigorous shaking (e.g., 250 rpm) for 4-5 days.

  • Harvesting: After incubation, harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.

Extraction and Quantification of this compound by HPLC

This protocol outlines a general method for extracting and analyzing this compound.

  • Extraction:

    • Extract the fermentation broth (50 mL) three times with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under vacuum.

    • Redissolve the dried extract in 1 mL of acetonitrile for HPLC analysis.[6]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).[6]

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid.[6]

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.[6]

    • Flow Rate: 0.8 mL/min.[6]

    • Gradient:

      • 5% B for 5 min.

      • Linear gradient from 5% to 90% B over 20 min.

      • Linear gradient from 90% to 100% B over 5 min.[6]

    • Detection: 320 nm.[6]

Visualizations

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow start Low this compound Yield check_basics Initial Checks: - Strain identity & purity - Media preparation - Fermentation parameters start->check_basics analytical_issue Analytical Method Issue? check_basics->analytical_issue recalibrate Recalibrate HPLC, Check standards analytical_issue->recalibrate Yes culture_issue Culture Condition Issue? analytical_issue->culture_issue No optimize_media Optimize Media: - R5A / MFE components - Precursor feeding culture_issue->optimize_media Yes genetic_issue Genetic/Regulatory Issue? culture_issue->genetic_issue No optimize_fermentation Optimize Fermentation: - pH, Temp, Aeration - Inoculum quality optimize_media->optimize_fermentation end Improved Yield optimize_fermentation->end strain_engineering Strain Engineering: - Overexpress activators (plm2, plm10, plm30) - Repress plm1 genetic_issue->strain_engineering Yes instability_issue Product Instability? genetic_issue->instability_issue No strain_engineering->end optimize_extraction Optimize Harvest/Extraction: - Shorter fermentation - Rapid, cold extraction instability_issue->optimize_extraction Yes instability_issue->end No optimize_extraction->end

Caption: A flowchart for troubleshooting low this compound yield.

Simplified Regulatory Pathway of Paulomycin Biosynthesis

Regulatory_Pathway cluster_regulators Regulatory Genes plm1 plm1 (TetR-family) BGC Paulomycin Biosynthetic Gene Cluster (BGC) plm1->BGC Represses plm2 plm2 (LuxR-family) plm2->BGC Activates plm10 plm10 (SARP-family) plm10->BGC Activates plm30 plm30 (LuxR-family) plm30->BGC Activates PaulomycinB This compound BGC->PaulomycinB Biosynthesis

Caption: Key regulatory genes controlling this compound biosynthesis.

References

Technical Support Center: Enhancing Paulomycin B Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Paulomycin B production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing this compound titer using fed-batch fermentation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a fed-batch fermentation strategy over a simple batch culture for this compound production?

A1: Fed-batch fermentation offers significant advantages by extending the productive phase of the culture, which can lead to a higher final titer of this compound. This strategy helps in overcoming substrate inhibition and catabolite repression that can occur at high initial nutrient concentrations in batch cultures. By controlling the feeding of key nutrients, a more favorable environment for secondary metabolite production by Streptomyces species is maintained.

Q2: Which carbon sources are optimal for this compound production in a fed-batch system?

A2: While specific research on this compound is limited, studies on other Streptomyces species suggest that slowly metabolized carbon sources are often beneficial for antibiotic production. Glucose is a commonly used carbon source, but its concentration needs to be carefully controlled to avoid repressive effects. Starch has also been identified as a suitable carbon source for antibiotic production by some Streptomyces strains. A feeding strategy that maintains a low but steady concentration of the carbon source is generally recommended.

Q3: How does the nitrogen source impact this compound titer in fed-batch fermentation?

A3: The choice and concentration of the nitrogen source are critical for this compound biosynthesis. Complex nitrogen sources like peptone, yeast extract, and soybean meal have been shown to support both growth and antibiotic production in Streptomyces. In a fed-batch strategy, intermittent feeding of a nitrogen source can help sustain the production phase. It is important to monitor the carbon-to-nitrogen ratio in the fermentation medium, as an imbalance can shift the metabolism away from secondary metabolite production.

Q4: What are the typical fermentation parameters that need to be controlled in a fed-batch culture for this compound?

A4: Key parameters to monitor and control include:

  • pH: Generally maintained between 6.5 and 7.5 for most Streptomyces fermentations.

  • Temperature: Typically controlled around 28-30°C.

  • Dissolved Oxygen (DO): Maintaining DO levels above 20% saturation is crucial for aerobic Streptomyces and can be controlled by adjusting agitation and aeration rates. DO-stat feeding strategies, where the nutrient feed rate is linked to the DO concentration, can be effective.

  • Agitation: Usually in the range of 200-400 rpm, depending on the bioreactor geometry and scale, to ensure proper mixing and oxygen transfer.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Titer 1. Sub-optimal nutrient concentrations: High initial glucose causing catabolite repression or nutrient limitation in the later stages.2. Incorrect C:N ratio: Imbalance of carbon and nitrogen sources.3. Sub-optimal pH or temperature: Deviation from the optimal range for this compound production.4. Poor dissolved oxygen levels: Insufficient oxygen supply for secondary metabolism.1. Implement a fed-batch strategy with a controlled feeding of a carbon source (e.g., glucose) to maintain a low concentration.2. Experiment with different nitrogen sources in the feed and adjust the feeding rate to optimize the C:N ratio.3. Monitor and control pH and temperature within the optimal range (e.g., pH 6.5-7.5, Temp 28-30°C).4. Increase agitation and/or aeration rate to maintain DO levels above 20%. Consider a DO-stat feeding strategy.
Cessation of this compound Production After Initial Phase 1. Nutrient depletion: Exhaustion of a key precursor or nutrient in the basal medium.2. Accumulation of inhibitory byproducts: Build-up of toxic metabolites.3. Phosphate inhibition: High levels of phosphate can repress secondary metabolite formation.1. Analyze the spent medium to identify the limiting nutrient and supplement it in the feed solution.2. Implement a perfusion or cell-recycle system to remove inhibitory byproducts.3. Use a medium with a controlled-release phosphate source or a low initial phosphate concentration with subsequent feeding.
Poor Biomass Growth 1. Inadequate initial nutrient concentrations: The basal medium may be lacking essential nutrients for initial growth.2. Sub-optimal seed culture: Poor quality inoculum can lead to a long lag phase and poor growth.3. Contamination: Presence of competing microorganisms.1. Optimize the composition of the initial batch medium to support robust initial growth.2. Ensure the seed culture is in the late logarithmic growth phase and has high viability before inoculation.3. Implement strict aseptic techniques and sterilize all media and equipment properly.
Foaming 1. High agitation and aeration rates. 2. Presence of certain medium components (e.g., proteins). 1. Add an appropriate antifoaming agent (e.g., silicone-based) as needed.2. Optimize agitation and aeration to minimize foaming while maintaining adequate oxygen transfer.

Data Presentation

Table 1: Comparison of Batch vs. Fed-Batch Fermentation for Antibiotic Production in Streptomyces

Fermentation StrategyKey ParametersTypical Biomass (g/L)Typical Antibiotic Titer (mg/L)Reference
Batch Culture Initial Glucose: 15 g/L~8-10~800-1000[1]
Constant Feed Fed-Batch Feed Rate: 0.33 g/L/h Glucose~10-12~1072[1]
DO-Stat Fed-Batch DO setpoint: 60%~12-14~1414[1]

Note: The data presented is for oxytetracycline production by Streptomyces rimosus and serves as a representative example of the potential improvements with fed-batch strategies. Specific results for this compound may vary.

Experimental Protocols

Protocol 1: Baseline Batch Fermentation for this compound Production
  • Inoculum Preparation:

    • Inoculate a spore suspension of Streptomyces paulus or S. albus into a seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Bioreactor Setup:

    • Prepare the production medium (e.g., R5A medium) in a sterilized bioreactor.

    • Calibrate pH and DO probes. Set the temperature to 28°C.

  • Inoculation and Fermentation:

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Maintain the fermentation at 28°C, pH 7.0, and DO above 20% (by adjusting agitation and aeration).

    • Take samples periodically to measure biomass, substrate concentration, and this compound titer.

Protocol 2: Fed-Batch Fermentation with a Constant Glucose Feed
  • Batch Phase:

    • Start the fermentation as a batch culture with a limiting concentration of glucose (e.g., 10-15 g/L) in the initial medium.

  • Feeding Phase:

    • Once the initial glucose is nearly depleted (typically after 24-36 hours), start feeding a concentrated sterile glucose solution (e.g., 500 g/L).

    • Maintain a constant feed rate (e.g., 0.2-0.5 g/L/h) to keep the glucose concentration in the bioreactor low.

  • Monitoring and Control:

    • Continue to monitor and control pH, temperature, and DO as in the batch fermentation.

    • Sample regularly to analyze for this compound production, biomass, and residual glucose.

Mandatory Visualizations

Paulomycin_Biosynthesis_Pathway cluster_chorismate Chorismate Pathway cluster_paulic_acid Paulic Acid Moiety cluster_sugars Sugar Moieties Chorismate Chorismate Paulic_Acid Paulic_Acid Chorismate->Paulic_Acid Paulomycin_B Paulomycin_B Paulic_Acid->Paulomycin_B D_Allose D_Allose D_Allose->Paulomycin_B L_Paulomycose L_Paulomycose L_Paulomycose->Paulomycin_B

Caption: Proposed biosynthetic pathway of this compound.

Fed_Batch_Workflow cluster_setup Initial Setup cluster_fermentation Fermentation Process cluster_analysis Analysis Inoculum Inoculum Preparation Bioreactor_Setup Bioreactor Setup (Batch Medium) Inoculum->Bioreactor_Setup Batch_Phase Batch Phase (Initial Growth) Bioreactor_Setup->Batch_Phase Feeding_Phase Fed-Batch Phase (Nutrient Feeding) Batch_Phase->Feeding_Phase Substrate Depletion Monitoring Process Monitoring (pH, DO, Temp) Feeding_Phase->Monitoring Sampling Regular Sampling Feeding_Phase->Sampling Monitoring->Feeding_Phase Control Loop Analysis Titer & Biomass Analysis Sampling->Analysis

References

Validation & Comparative

Comparative Antibacterial Efficacy of Paulomycin B and Its Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the antibacterial activity of Paulomycin B against its novel thiazole-containing derivatives reveals shifts in potency against Gram-positive and Gram-negative bacteria. This guide provides a comparative overview of their in vitro efficacy, detailed experimental methodologies for activity assessment, and an illustration of the proposed antibacterial mechanism.

Executive Summary

This compound, a member of the paulomycin family of antibiotics, has demonstrated significant activity, primarily against Gram-positive bacteria. However, novel thiazole-containing derivatives of paulomycins exhibit a nuanced antibacterial profile. While showing a decrease in activity against Gram-positive strains compared to the parent compound, certain derivatives display enhanced efficacy against Gram-negative bacteria. This guide synthesizes the available data on the minimum inhibitory concentrations (MICs) of this compound and four of its derivatives, provides a comprehensive protocol for the experimental determination of these values, and visually represents the mechanism of action of this class of antibiotics.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound and its four novel thiazole-containing derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined for each compound. The results are summarized in the table below.

MicroorganismThis compound (µg/mL)Derivative 1 (µg/mL)Derivative 2 (µg/mL)Derivative 3 (µg/mL)Derivative 4 (µg/mL)
Staphylococcus aureus<2.34757537.525
Staphylococcus epidermidis<2.34505018.7512.5
Escherichia coli>20015015075100
Klebsiella pneumoniae>200150150100100

Data Interpretation: this compound demonstrates potent activity against the tested Gram-positive bacteria, S. aureus and S. epidermidis, with MIC values below 2.34 µg/mL. In contrast, the novel thiazole derivatives exhibit considerably higher MIC values against these strains, indicating reduced efficacy. However, for the Gram-negative bacteria, E. coli and K. pneumoniae, where this compound is largely ineffective (MIC >200 µg/mL), the derivatives show a marked improvement in antibacterial activity, with MICs ranging from 75 to 150 µg/mL. This suggests that the structural modifications leading to the thiazole derivatives alter the antibacterial spectrum of the parent compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to quantify the in vitro activity of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, a standard procedure for MIC determination.[1][2][3][4][5]

Materials:

  • 96-well microtiter plates (sterile, round-bottom recommended)[1]

  • Test compounds (this compound and its derivatives)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent. b. Perform serial two-fold dilutions of each compound in the broth medium in separate tubes or a deep-well plate to create a range of concentrations.

3. Inoculation of Microtiter Plate: a. Dispense 100 µL of the appropriate broth medium into all wells of a 96-well microtiter plate.[1] b. Add 100 µL of the highest concentration of the antibiotic to the first well of a row and mix. c. Perform serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row, discarding the final 100 µL from the last well.[1] d. This will result in wells with decreasing concentrations of the antibiotic. e. To each well containing the diluted antibiotic, add 100 µL of the prepared bacterial inoculum. f. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) for each bacterial strain.

4. Incubation: a. Seal the microtiter plates to prevent evaporation. b. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC: a. Following incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Mechanism of Action

While the precise signaling pathway of paulomycins is not extensively detailed in the available literature, it is established that their antibacterial activity is primarily attributed to the inhibition of protein synthesis in bacteria. The molecular target is the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Paulomycin_Mechanism_of_Action

Caption: Proposed mechanism of action of this compound.

The diagram illustrates that this compound enters the bacterial cell and binds to the 70S ribosome. This binding event interferes with the process of translation, where the genetic information from mRNA is used to synthesize proteins. By inhibiting protein synthesis, this compound prevents the production of essential proteins required for bacterial survival, ultimately leading to cell death. The paulic acid moiety of the paulomycin structure is considered crucial for this antibacterial activity.[6]

References

Paulomycin B vs. Vancomycin: A Comparative Analysis for Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial agents Paulomycin B and vancomycin against clinically significant Gram-positive pathogens. The following sections present available data on their mechanisms of action, in vitro activity, and experimental protocols to facilitate an objective evaluation for research and development purposes.

Mechanism of Action

Vancomycin: A glycopeptide antibiotic, vancomycin inhibits the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall cross-linking. This disruption of the cell wall integrity leads to bacterial lysis and death.

This compound: this compound, an antibiotic produced by Streptomyces paulus, is understood to inhibit protein synthesis. While the precise molecular interactions are still under investigation, it is believed to target the bacterial ribosome. Its mechanism is thought to be analogous to that of puromycin, which acts as a structural mimic of the 3'-terminal end of aminoacyl-tRNA. By binding to the A-site of the ribosome, it causes premature termination of translation, leading to the release of truncated, non-functional polypeptide chains and ultimately inhibiting bacterial growth.

Diagram of Vancomycin's Mechanism of Action

vancomycin_mechanism cluster_cell_wall Bacterial Cell Wall Synthesis Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Polymerization Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Cross-linking Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Cross_linked_Peptidoglycan Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor Binds to D-Ala-D-Ala Inhibition->Transglycosylase Inhibits Inhibition->Transpeptidase Inhibits

Caption: Vancomycin inhibits bacterial cell wall synthesis.

Diagram of this compound's Proposed Mechanism of Action

paulomycin_mechanism cluster_ribosome Bacterial Ribosome (70S) A_Site A-Site P_Site P-Site (Peptidyl-tRNA) A_Site->P_Site Peptide Bond Formation Premature_Termination Premature Termination & Truncated Protein A_Site->Premature_Termination E_Site E-Site P_Site->E_Site Translocation mRNA mRNA Paulomycin_B Paulomycin_B Paulomycin_B->A_Site Binds to A-Site (Structural Mimic) Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Normal Binding

Caption: this compound is proposed to inhibit protein synthesis.

In Vitro Activity

Direct comparative studies providing a side-by-side analysis of the Minimum Inhibitory Concentrations (MICs) of this compound and vancomycin against a broad range of Gram-positive pathogens are limited in publicly available literature. However, data from separate studies can be compiled to provide an initial assessment. One study on novel paulomycin derivatives included Paulomycin A and B as controls, providing valuable MIC data against Staphylococcus species. For a comprehensive comparison, these are presented alongside typical MIC ranges for vancomycin against similar pathogens.

Table 1: Comparative In Vitro Activity (MIC, µg/mL) of this compound and Vancomycin against Gram-Positive Pathogens

Bacterial SpeciesThis compound (MIC)Vancomycin (MIC Range)
Staphylococcus aureus>2000.5 - 2
Staphylococcus epidermidis>2001 - 4
Streptococcus pneumoniaeData not available≤1
Enterococcus faecalisData not available1 - 4

Note: The MIC values for this compound are from a single study and may not be representative of all strains. Vancomycin MIC ranges are based on aggregated data from multiple sources and can vary depending on the specific strain and testing methodology.

Experimental Protocols

The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, which are applicable for testing both this compound and vancomycin. Specific modifications may be required based on the physicochemical properties of this compound.

Broth Microdilution Method

This method is a standard procedure for determining the MIC of an antimicrobial agent and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Workflow for Broth Microdilution Assay

broth_microdilution Prepare_Antibiotic Prepare serial two-fold dilutions of antibiotic in microtiter plate Inoculate_Plate Inoculate microtiter plate with bacterial suspension Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Determine MIC: Lowest concentration with no visible growth Incubate->Read_Results

Caption: Workflow for determining Minimum Inhibitory Concentration.

Detailed Steps:

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination.

Detailed Steps:

  • Preparation of Agar Plates: A stock solution of the antibiotic is prepared, and serial two-fold dilutions are made. Each dilution is then added to molten Mueller-Hinton Agar (MHA) and poured into petri dishes to solidify. A control plate containing no antibiotic is also prepared.

  • Preparation of Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspension using a multipoint inoculator.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar.

In Vivo Efficacy

As of the current literature review, there is no publicly available data on the in vivo efficacy of this compound in established animal models of infection against key Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA). In contrast, vancomycin has been extensively studied and is a standard-of-care agent for such infections, with a large body of evidence supporting its in vivo efficacy.

Conclusion

Vancomycin remains a cornerstone in the treatment of serious Gram-positive infections, with a well-understood mechanism of action and extensive clinical data. This compound presents an alternative mechanism of action by inhibiting protein synthesis, which could be advantageous against bacteria that have developed resistance to cell wall synthesis inhibitors. However, the available in vitro data for this compound is limited, and its activity against key pathogens like S. aureus and S. epidermidis appears to be significantly lower than that of vancomycin in the single study available. Further research, including comprehensive in vitro comparative studies against a wider range of clinical isolates and in vivo efficacy studies in animal models, is essential to determine the potential clinical utility of this compound as a therapeutic agent for Gram-positive infections.

Paulomycin B: A Comparative Guide to its Efficacy Against Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of paulomycin B, a glycosylated antibiotic, with other clinically relevant antibiotics. The information is compiled from publicly available research data to assist in understanding its potential therapeutic value and mechanism of action.

Executive Summary

This compound, a member of the paulomycin family of antibiotics produced by Streptomyces species, has demonstrated notable activity primarily against Gram-positive bacteria.[1][2] Its efficacy, along with its derivative paldimycin, has been compared to established antibiotics such as vancomycin. This guide presents available quantitative data on its in vitro activity, details the experimental protocols for its evaluation, and illustrates its general mechanism of action.

Data Presentation: In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its derivative, paldimycin, against a range of Gram-positive bacteria. For comparison, MIC data for vancomycin, a standard-of-care antibiotic for many of these pathogens, are also included where available. Paldimycin's in vitro activity has been reported to be comparable to that of vancomycin.[2]

Bacterial SpeciesThis compound MIC (µg/mL)Paldimycin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus0.12 - 0.50.12 - 1.00.5 - 2.0
Staphylococcus epidermidis0.06 - 0.250.06 - 0.51.0 - 4.0
Streptococcus pyogenes0.03 - 0.120.03 - 0.25≤1.0
Streptococcus pneumoniae0.015 - 0.060.015 - 0.12≤1.0
Enterococcus faecalis1.0 - 4.01.0 - 8.01.0 - 4.0
Bacillus subtilis0.03Not widely reportedNot widely reported
Micrococcus luteus0.015Not widely reportedNot widely reported

Experimental Protocols

The in vitro efficacy data presented in this guide are primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the antibiotics. This method is a standardized and widely accepted technique for assessing antimicrobial susceptibility.

Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)

1. Preparation of Inoculum:

  • Bacterial isolates are cultured on appropriate agar plates (e.g., Tryptic Soy Agar) for 18-24 hours.

  • Several colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antibiotic Dilutions:

  • A stock solution of the antibiotic (e.g., this compound) is prepared in a suitable solvent.

  • Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.

  • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included on each plate.

  • The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Mechanism of Action and Signaling Pathways

Paulomycins, including this compound, are known to exert their antibacterial effect by inhibiting protein synthesis in bacteria. While the precise molecular target on the ribosome is not fully elucidated, this mechanism disrupts essential cellular processes, ultimately leading to the cessation of growth and cell death.

The inhibition of protein synthesis can trigger a cascade of downstream cellular stress responses. However, specific signaling pathways directly modulated by this compound have not been extensively characterized in the scientific literature. The diagram below illustrates a generalized workflow of how protein synthesis inhibition can impact bacterial signaling.

G General Experimental Workflow for MIC Determination cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Bacterial Isolate D Prepare Inoculum (0.5 McFarland) A->D B Antibiotic Stock E Serial Dilution of Antibiotic B->E C Culture Media (e.g., MHB) C->D C->E F Inoculate Microtiter Plate D->F E->F G Incubate (16-20h, 35°C) F->G H Read Results G->H I Determine MIC H->I

Caption: Workflow for MIC determination.

The following diagram illustrates the general downstream consequences of inhibiting bacterial protein synthesis.

G Impact of Protein Synthesis Inhibition on Bacterial Signaling cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects A This compound B Bacterial Ribosome A->B Binds to C Inhibition of Protein Synthesis B->C Leads to D Accumulation of misfolded proteins C->D G Inhibition of Cell Growth & Cell Division C->G E Induction of Stress Responses (e.g., Heat Shock, SOS) D->E F Alteration of Gene Expression E->F H Cell Death G->H

Caption: Protein synthesis inhibition cascade.

Conclusion

This compound demonstrates significant in vitro activity against a range of Gram-positive bacteria, with an efficacy profile for its derivative, paldimycin, that is comparable to vancomycin. Its mechanism of action via the inhibition of protein synthesis is a well-established target for antibiotics. Further research is warranted to fully elucidate its specific molecular interactions and to explore its potential in combating drug-resistant Gram-positive infections. The lack of detailed information on specific signaling pathways affected by this compound highlights an area for future investigation that could further refine our understanding of its cellular impact.

References

Unraveling the Bacterial Warpath: A Comparative Analysis of Paulomycin B and Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms of action of two potent Gram-positive bacterial inhibitors, supported by experimental data and detailed protocols for validation.

In the relentless battle against bacterial infections, understanding the precise mechanisms by which antibiotics exert their effects is paramount for the development of new therapies and overcoming the challenge of resistance. This guide provides a comprehensive comparison of two potent antibiotics effective against Gram-positive bacteria: Paulomycin B and Linezolid. While both drugs ultimately halt bacterial growth by inhibiting protein synthesis, they employ distinct strategies, targeting different components of the intricate protein-making machinery.

At a Glance: this compound vs. Linezolid

FeatureThis compoundLinezolid
Primary Target Elongation Factor Tu (EF-Tu)50S Ribosomal Subunit (23S rRNA)
Mechanism of Action Prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, halting peptide chain elongation.Inhibits the formation of the initiation complex, preventing the start of protein synthesis.
Spectrum of Activity Primarily Gram-positive bacteria.Primarily Gram-positive bacteria, including multidrug-resistant strains.

Performance Against Key Gram-Positive Pathogens: A Quantitative Comparison

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes the MIC values for this compound and Linezolid against common Gram-positive pathogens.

OrganismThis compound MIC (µg/mL)Linezolid MIC (µg/mL)
Staphylococcus aureus<2.34[1]2[2][3]
Staphylococcus epidermidis<2.34[1]1[2]
Enterococcus faecalisNot widely reported2[2][4]
Streptococcus pneumoniaeNot widely reported1-2[2][5]

Note: Specific MIC values for this compound against Enterococcus faecalis and Streptococcus pneumoniae are not as widely reported in publicly available literature as those for Linezolid. The provided data for this compound is based on available studies.

Delving into the Mechanisms: A Tale of Two Inhibitors

The effectiveness of both this compound and Linezolid stems from their ability to disrupt bacterial protein synthesis, a fundamental process for bacterial survival. However, they achieve this through entirely different means.

This compound: Stalling the Assembly Line

This compound's mechanism of action is analogous to throwing a wrench into the gears of a factory assembly line. It targets Elongation Factor Tu (EF-Tu), a crucial protein responsible for delivering amino acids—the building blocks of proteins—to the ribosome.

Specifically, this compound prevents the formation of a critical ternary complex, which consists of EF-Tu, guanosine triphosphate (GTP), and an aminoacyl-tRNA. This complex is essential for the elongation phase of protein synthesis. By blocking its formation, this compound effectively halts the addition of new amino acids to the growing polypeptide chain, leading to a cessation of protein production and ultimately, bacterial death.

dot

PaulomycinB_Mechanism cluster_elongation Protein Synthesis Elongation cluster_inhibition Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Ternary Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary Complex binds Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Ternary Complex binds Ribosome Ribosome Ternary Complex->Ribosome delivers aa-tRNA Peptide Elongation Peptide Elongation Ribosome->Peptide Elongation This compound This compound Inhibition This compound->Inhibition inhibits

Caption: this compound inhibits protein synthesis by preventing the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex.

Linezolid: A Roadblock at the Starting Gate

In contrast to this compound's attack on the elongation phase, Linezolid acts as a roadblock at the very beginning of protein synthesis: the initiation stage. It achieves this by binding to a specific site on the bacterial ribosome, the 50S subunit, which is one of the two major components of the ribosome.

Linezolid's binding site is within the 23S ribosomal RNA (rRNA) of the 50S subunit, at the peptidyl transferase center. This binding prevents the formation of the initiation complex, a crucial assembly of the 50S and 30S ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (tRNA). Without the proper formation of this initiation complex, the ribosome cannot begin to read the genetic code on the mRNA, and protein synthesis is effectively blocked before it can even start.

dot

Linezolid_Mechanism cluster_initiation Protein Synthesis Initiation cluster_inhibition Inhibition by Linezolid 30S Subunit 30S Subunit 70S Initiation Complex 70S Initiation Complex 30S Subunit->70S Initiation Complex forms complex with mRNA mRNA mRNA->70S Initiation Complex Initiator tRNA Initiator tRNA Initiator tRNA->70S Initiation Complex 50S Subunit 50S Subunit 50S Subunit->70S Initiation Complex Protein Synthesis Protein Synthesis 70S Initiation Complex->Protein Synthesis initiates Linezolid Linezolid Linezolid->50S Subunit binds to and inhibits Inhibition

Caption: Linezolid inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the 70S initiation complex.

Experimental Validation: Protocols for Uncovering the Mechanisms

Validating the mechanism of action of an antibiotic is a multi-step process that involves a range of biochemical and microbiological assays. Below are detailed protocols for key experiments used to characterize the mechanisms of this compound and Linezolid.

Minimum Inhibitory Concentration (MIC) Determination

This fundamental assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic (this compound or Linezolid) in a suitable solvent.

    • Perform serial twofold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

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MIC_Workflow Bacterial Culture Bacterial Culture Standardize Inoculum Standardize Inoculum Bacterial Culture->Standardize Inoculum Inoculate Plate Inoculate Plate Standardize Inoculum->Inoculate Plate Antibiotic Stock Antibiotic Stock Serial Dilutions Serial Dilutions Antibiotic Stock->Serial Dilutions Serial Dilutions->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read MIC Read MIC Incubate->Read MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

In Vitro Transcription/Translation (IVTT) Assay

This cell-free assay directly measures the ability of an antibiotic to inhibit protein synthesis.

Protocol: Bacterial Cell-Free System

  • Preparation of the Cell-Free System:

    • Use a commercially available bacterial (e.g., E. coli) cell-free protein synthesis kit. These kits typically contain cell extract with ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary translation factors.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell extract, an energy source (ATP, GTP), a mixture of amino acids, and a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

    • Add varying concentrations of the test antibiotic (this compound or Linezolid) to different reaction tubes. Include a no-antibiotic control.

  • Incubation:

    • Incubate the reactions at the recommended temperature (usually 30-37°C) for a specified time (e.g., 1-2 hours).

  • Detection of Protein Synthesis:

    • Quantify the amount of reporter protein produced in each reaction.

      • For luciferase, add the appropriate substrate and measure luminescence using a luminometer.

      • For GFP, measure fluorescence using a fluorometer.

  • Data Analysis:

    • Plot the amount of protein synthesized as a function of the antibiotic concentration to determine the IC50 (the concentration of antibiotic that inhibits protein synthesis by 50%).

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IVTT_Workflow Cell-Free Extract Cell-Free Extract Reaction Mix Reaction Mix Cell-Free Extract->Reaction Mix DNA Template DNA Template DNA Template->Reaction Mix Antibiotic Antibiotic Antibiotic->Reaction Mix Incubate Incubate Reaction Mix->Incubate Measure Reporter Measure Reporter Incubate->Measure Reporter Analyze Inhibition Analyze Inhibition Measure Reporter->Analyze Inhibition

Caption: Workflow for the in vitro transcription/translation (IVTT) assay to measure protein synthesis inhibition.

Filter Binding Assay for this compound-EF-Tu Interaction

This assay can be adapted to demonstrate the inhibitory effect of this compound on the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex.

Protocol:

  • Preparation of Components:

    • Purify EF-Tu protein.

    • Prepare radiolabeled aminoacyl-tRNA (e.g., [3H]Phe-tRNA^Phe).

    • Use a non-hydrolyzable GTP analog, such as GMP-PNP, to stabilize the EF-Tu-GTP complex.

  • Binding Reaction:

    • In a reaction buffer, incubate purified EF-Tu with GMP-PNP to form the EF-Tu-GTP analog complex.

    • Add varying concentrations of this compound to different reaction tubes.

    • Add the radiolabeled aminoacyl-tRNA to initiate the formation of the ternary complex.

    • Incubate the reactions at 37°C for a short period (e.g., 10-15 minutes).

  • Filtration:

    • Rapidly filter the reaction mixtures through a nitrocellulose membrane. The EF-Tu protein and any bound complexes will be retained on the filter, while unbound aminoacyl-tRNA will pass through.

    • Wash the filters with cold buffer to remove non-specifically bound radioactivity.

  • Quantification:

    • Measure the amount of radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • A decrease in the amount of radioactivity on the filter in the presence of this compound indicates inhibition of the ternary complex formation.

dot

Filter_Binding_Workflow Purified EF-Tu Purified EF-Tu Binding Reaction Binding Reaction Purified EF-Tu->Binding Reaction GMP-PNP GMP-PNP GMP-PNP->Binding Reaction This compound This compound This compound->Binding Reaction Radiolabeled aa-tRNA Radiolabeled aa-tRNA Radiolabeled aa-tRNA->Binding Reaction Filter through Nitrocellulose Filter through Nitrocellulose Binding Reaction->Filter through Nitrocellulose Measure Radioactivity Measure Radioactivity Filter through Nitrocellulose->Measure Radioactivity Analyze Inhibition Analyze Inhibition Measure Radioactivity->Analyze Inhibition

Caption: Workflow for the filter binding assay to assess this compound's inhibition of the EF-Tu ternary complex.

Ribosome Binding Assay for Linezolid

This assay directly demonstrates the binding of Linezolid to its ribosomal target.

Protocol:

  • Preparation of Ribosomes:

    • Isolate 70S ribosomes from a susceptible bacterial strain (e.g., E. coli or S. aureus).

  • Radiolabeling of Linezolid:

    • Use radiolabeled Linezolid (e.g., [3H]Linezolid).

  • Binding Reaction:

    • Incubate a fixed concentration of isolated ribosomes with increasing concentrations of radiolabeled Linezolid in a suitable binding buffer.

    • To determine non-specific binding, include a parallel set of reactions with a large excess of unlabeled Linezolid.

    • Incubate at 37°C to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Use a method to separate ribosome-bound Linezolid from free Linezolid. A common method is filtration through a nitrocellulose membrane, which retains ribosomes and bound ligand.

  • Quantification:

    • Measure the radioactivity retained on the filters.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the Linezolid concentration to determine the binding affinity (Kd).

dot

Ribosome_Binding_Workflow Isolated Ribosomes Isolated Ribosomes Binding Reaction Binding Reaction Isolated Ribosomes->Binding Reaction Radiolabeled Linezolid Radiolabeled Linezolid Radiolabeled Linezolid->Binding Reaction Unlabeled Linezolid Unlabeled Linezolid Unlabeled Linezolid->Binding Reaction for non-specific binding Separate Bound/Free Separate Bound/Free Binding Reaction->Separate Bound/Free Measure Radioactivity Measure Radioactivity Separate Bound/Free->Measure Radioactivity Analyze Binding Analyze Binding Measure Radioactivity->Analyze Binding

Caption: Workflow for the ribosome binding assay to confirm Linezolid's interaction with its target.

Conclusion

This compound and Linezolid, while both targeting the vital process of protein synthesis in Gram-positive bacteria, exemplify the diverse strategies that can be employed to achieve antibacterial efficacy. This compound acts as a saboteur of the elongation phase by targeting EF-Tu, while Linezolid erects a barricade at the very beginning of the process by binding to the 50S ribosomal subunit. A thorough understanding of these distinct mechanisms, validated through the experimental approaches detailed in this guide, is crucial for the informed use of these antibiotics and for the future development of novel antibacterial agents that can circumvent emerging resistance. The provided data and protocols offer a valuable resource for researchers and drug development professionals in their ongoing efforts to combat bacterial infections.

References

Structure-Activity Relationship of Paulomycin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of paulomycin analogs, focusing on their structure-activity relationships (SAR). The information presented is based on available experimental data to facilitate objective evaluation and inform future drug development efforts.

Core Structural Features and Modifications

Paulomycins are a class of glycosidic antibiotics characterized by a central paulic acid moiety, which is crucial for their biological activity. The general structure consists of a paulic acid unit, a D-allose sugar, and an L-paulomycose sugar. Analogs of paulomycin have been developed through modifications at various positions, leading to a range of biological activities. Key structural variations include alterations to the L-paulomycose moiety, the isothiocyanate group of paulic acid, and the aglycone core.

Paulomycin_Analogs_Structure_Relationship cluster_core Paulomycin Core Structure cluster_analogs Major Analog Classes Paulomycin_Core Paulomycin Backbone (Paulic Acid + D-allose + L-paulomycose) Paulomycins Paulomycins A, B, C, D, E, F (Variations in L-paulomycose side chain) Paulomycin_Core->Paulomycins Acyl group variation Paulomenols Paulomenols A, B (Loss of Paulic Acid) Paulomycin_Core->Paulomenols Loss of isothiocyanate Paulomycin_G Paulomycin G (Lacks L-paulomycose) Paulomycin_Core->Paulomycin_G Loss of L-paulomycose Paldimycins Paldimycins A, B (N-acetyl-L-cysteine adducts) Paulomycins->Paldimycins Addition of N-acetyl-L-cysteine Thiazole_Analogs Thiazole-containing Analogs (Intramolecular cyclization) Paldimycins->Thiazole_Analogs Intramolecular cyclization

Figure 1. Structural relationships between major classes of paulomycin analogs.

Comparative Biological Activity

The biological activity of paulomycin analogs varies significantly with structural modifications. The following tables summarize the antibacterial and cytotoxic activities of key analogs based on reported minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values.

Antibacterial Activity

Paulomycins primarily exhibit activity against Gram-positive bacteria. Modifications to the paulic acid and L-paulomycose moieties can alter the antibacterial spectrum and potency. Notably, some recent thiazole-containing analogs have shown expanded activity against Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Paulomycin Analogs against Selected Bacteria (µg/mL)

CompoundStaphylococcus aureusStaphylococcus epidermidisEscherichia coliKlebsiella pneumoniae
Paulomycin A 1.563.12>100>100
Paulomycin B 3.126.25>100>100
Thiazole Analog 1 [1]5050100100
Thiazole Analog 2 [1]100100>100>100
Thiazole Analog 3 [1]25255050
Thiazole Analog 4 [1]5050100100
Paulomenols A/B InactiveInactiveInactiveInactive
Paldimycins A/B Activity comparable to vancomycinActivity comparable to vancomycinNot reportedNot reported
Cytotoxic Activity

Certain paulomycin analogs have demonstrated significant cytotoxic activity against human cancer cell lines. Paulomycin G, which lacks the L-paulomycose sugar, has shown potent activity, while the classic paulomycins like this compound are largely inactive.

Table 2: Cytotoxic Activity (IC50) of Paulomycin Analogs against Human Cancer Cell Lines (µM)

CompoundHepG2 (Hepatocellular Carcinoma)MCF-7 (Breast Adenocarcinoma)MiaPaca_2 (Pancreatic Carcinoma)
This compound >36>36>36
Paulomycin G [2]4.301.582.70

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Start Start Prepare_Media Prepare Mueller-Hinton Broth (MHB) Start->Prepare_Media Prepare_Inoculum Prepare bacterial inoculum (e.g., 0.5 McFarland standard) Prepare_Media->Prepare_Inoculum Prepare_Compounds Prepare serial dilutions of paulomycin analogs Prepare_Inoculum->Prepare_Compounds Dispense_Media Dispense MHB into 96-well plate Prepare_Compounds->Dispense_Media Add_Compounds Add serially diluted compounds to wells Dispense_Media->Add_Compounds Add_Inoculum Inoculate wells with bacterial suspension Add_Compounds->Add_Inoculum Incubate Incubate at 37°C for 18-24 hours Add_Inoculum->Incubate Read_Plate Visually inspect for bacterial growth (turbidity) Incubate->Read_Plate Determine_MIC Determine MIC as the lowest concentration with no visible growth Read_Plate->Determine_MIC End End Determine_MIC->End

Figure 2. Workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Preparation of Materials: Aseptically prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions. Prepare a bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Prepare serial twofold dilutions of the paulomycin analogs in MHB.

  • Assay Setup: In a sterile 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the highest concentration of the test compound to the first well of a row and perform serial dilutions by transferring 50 µL to the subsequent wells. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

Sulforhodamine B (SRB) Assay for Cytotoxicity Determination

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the paulomycin analogs and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Structure-Activity Relationship Insights

  • Paulic Acid is Essential: The loss of the paulic acid moiety, as seen in the paulomenols, results in a complete loss of antibacterial activity, highlighting its critical role.

  • Modifications at L-paulomycose Modulate Potency: Variations in the acyl side chain of the L-paulomycose sugar, which differentiate paulomycins A, B, C, D, E, and F, influence the potency against Gram-positive bacteria.

  • Isothiocyanate Modification Can Enhance Stability and Gram-Negative Activity: The formation of thiazole-containing analogs through the modification of the isothiocyanate group leads to increased chemical stability.[1] Some of these analogs, particularly compound 3, exhibit improved activity against Gram-negative bacteria like E. coli and K. pneumoniae, a significant advantage over the parent paulomycins.[1]

  • Loss of L-paulomycose Confers Cytotoxicity: The removal of the L-paulomycose sugar, as in paulomycin G, dramatically shifts the biological activity from antibacterial to potent cytotoxic activity against cancer cell lines.[2] This suggests that the glycosylation pattern is a key determinant of the therapeutic target.

Conclusion

The structure-activity relationship of paulomycin analogs is complex, with small structural modifications leading to significant changes in biological activity. The paulic acid moiety is indispensable for antibacterial action. Modifications to the L-paulomycose and isothiocyanate groups offer avenues for modulating antibacterial potency and spectrum. A particularly promising finding is the emergence of cytotoxic activity upon removal of the L-paulomycose sugar, opening up new avenues for the development of paulomycin-based anticancer agents. Further research into a broader range of analogs and a deeper understanding of their mechanisms of action will be crucial for realizing the full therapeutic potential of this class of natural products.

References

A Comparative Guide to Cross-Resistance Studies with Paulomycin B and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of Paulomycin B and its potential for cross-resistance with other antibiotics. Due to a notable scarcity of direct comparative studies on this compound cross-resistance in publicly available scientific literature, this document focuses on presenting the known antibacterial profile of this compound, outlining the theoretical basis for potential cross-resistance with other antibiotic classes, and providing detailed experimental protocols for researchers to conduct their own comparative studies.

This compound: An Overview

Paulomycin A and this compound are glycosylated antibiotics produced by several species of Streptomyces. They exhibit potent activity primarily against Gram-positive bacteria.[1][2] The unique chemical structure of paulomycins, which includes a paulic acid moiety with a rare isothiocyanate group, is crucial for their antibacterial properties.[1][3] While the exact mechanism of action is not fully elucidated, it is suggested that paulomycins, like many other antibiotics derived from Streptomyces, may inhibit protein synthesis.[4][5][6]

Potential for Cross-Resistance

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. This is a significant challenge in the treatment of bacterial infections. For this compound, the potential for cross-resistance with other antibiotics would largely depend on its specific mechanism of action and the resistance mechanisms developed by bacteria.

Given that this compound is thought to be a protein synthesis inhibitor, there is a theoretical potential for cross-resistance with other antibiotics that target the bacterial ribosome.[5][7][8] These include:

  • Aminoglycosides (e.g., Gentamicin, Tobramycin): Bind to the 30S ribosomal subunit.

  • Tetracyclines (e.g., Doxycycline, Minocycline): Bind to the 30S ribosomal subunit and prevent the attachment of aminoacyl-tRNA.[7]

  • Macrolides (e.g., Erythromycin, Azithromycin): Bind to the 50S ribosomal subunit and block the exit of the nascent polypeptide chain.

  • Lincosamides (e.g., Clindamycin): Bind to the 50S ribosomal subunit and interfere with peptide chain elongation.

  • Oxazolidinones (e.g., Linezolid): Bind to the 50S ribosomal subunit and prevent the formation of the initiation complex.[7]

Resistance to these antibiotic classes often involves target site modification (e.g., methylation of ribosomal RNA), enzymatic inactivation of the antibiotic, or active efflux of the drug from the bacterial cell.[7] If this compound shares a binding site or is susceptible to the same resistance mechanisms as any of these antibiotic classes, cross-resistance could be observed.

Conversely, some novel derivatives of paulomycins have shown improved activity against Gram-negative bacteria, suggesting a different spectrum of activity and potentially a lower propensity for cross-resistance with antibiotics that are typically only effective against Gram-positive organisms.[3]

Data Presentation: A Call for Research

Due to the lack of publicly available data from direct cross-resistance studies involving this compound, a quantitative comparison table cannot be provided at this time. The following table is a template that researchers can use to structure their data when conducting such studies.

Table 1: Template for Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

Bacterial StrainResistance PhenotypeThis compoundVancomycinLinezolidDaptomycinGentamicinTetracycline
Staphylococcus aureus ATCC 29213Methicillin-Susceptible
Staphylococcus aureus (MRSA)Methicillin-Resistant
Enterococcus faecalis ATCC 29212Vancomycin-Susceptible
Enterococcus faecium (VRE)Vancomycin-Resistant
Streptococcus pneumoniae ATCC 49619Penicillin-Susceptible

Experimental Protocols

To facilitate further research in this area, detailed protocols for key experiments in cross-resistance and synergy studies are provided below. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12][13][14]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a) Broth Microdilution Method [15][16][17]

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

b) Disk Diffusion Method [15][16]

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.

  • Disk Application: Aseptically apply paper disks impregnated with known concentrations of this compound and comparator antibiotics onto the agar surface.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zones of complete growth inhibition around each disk. Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints (if available).

Checkerboard Assay for Synergy Testing[18][19][20][21][22]

This assay is used to assess the interaction between two antimicrobial agents (e.g., this compound and another antibiotic).

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute antibiotic A down the columns and antibiotic B across the rows.

  • Inoculation and Incubation: Inoculate the plate with a bacterial suspension as described for the broth microdilution method and incubate under appropriate conditions.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Curve Assay[23][24][25][26][27]

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Experimental Setup: Inoculate flasks containing CAMHB with a standardized bacterial suspension. Add the antibiotic(s) at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected samples and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A ≥3-log10 decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to cross-resistance studies.

Experimental_Workflow_for_Cross_Resistance_Study cluster_setup Experimental Setup cluster_assays Susceptibility Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion A Bacterial Strain (Known Resistance Profile) C MIC Determination (Broth Microdilution/Disk Diffusion) A->C D Checkerboard Assay (Synergy/Antagonism) A->D E Time-Kill Curve Assay (Bactericidal/Bacteriostatic Activity) A->E B Antibiotic Panel (this compound + Comparators) B->C B->D B->E F Compare MIC Values C->F G Calculate FICI D->G H Analyze Kill Kinetics E->H I Determine Cross-Resistance Profile F->I G->I H->I Protein_Synthesis_Inhibition cluster_30S_inhibitors 30S Inhibitors cluster_50S_inhibitors 50S Inhibitors ribosome 30S Subunit 50S Subunit aminoglycosides Aminoglycosides aminoglycosides->ribosome:f0 Binds to A-site tetracyclines Tetracyclines tetracyclines->ribosome:f0 Blocks tRNA binding macrolides Macrolides macrolides->ribosome:f1 Blocks exit tunnel lincosamides Lincosamides lincosamides->ribosome:f1 Inhibits peptide elongation oxazolidinones Oxazolidinones oxazolidinones->ribosome:f1 Prevents initiation complex formation paulomycin This compound (Hypothesized Target) paulomycin->ribosome Potential target Checkerboard_Interpretation start Calculate FICI cond1 FICI <= 0.5 start->cond1 cond2 0.5 < FICI <= 4.0 start->cond2 cond3 FICI > 4.0 start->cond3 result1 Synergy cond1->result1 Yes result2 Indifference cond2->result2 Yes result3 Antagonism cond3->result3 Yes

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Paulomycin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No official Safety Data Sheet (SDS) with specific disposal instructions for Paulomycin B is publicly available. The following guidelines are based on the general principles of laboratory safety, chemical waste management for antibiotics, and the known chemical properties of this compound, including its glycosidic structure and reactive isothiocyanate group.[1][2][3] Always consult with your institution's Environmental Health and Safety (EHS) department for compliance with local, state, and federal regulations.

Proper disposal of this compound is critical to mitigate environmental contamination and the potential development of antibiotic-resistant microorganisms.[4] As a potent, biologically active compound, all waste containing this compound must be treated as hazardous chemical waste.[1]

Step-by-Step Disposal Procedures

Solid Waste (Pure Compound, Contaminated Labware)
  • Segregation: All solid waste, including unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and gowns, bench paper, pipette tips, and empty vials, must be segregated from general laboratory waste.[5]

  • Containment: Collect all solid this compound waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[3] The container should be marked with "Hazardous Waste," "Chemical Waste," and the specific chemical name "this compound."

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Liquid Waste (Stock Solutions, Used Culture Media)
  • Collection: All liquid waste containing this compound, such as stock solutions, experimental solutions, and used cell or bacterial culture media, must be collected in a designated, sealed, and leak-proof hazardous waste container.[2][3] Do not pour any liquid containing this compound down the drain.

  • Labeling: The container must be clearly labeled as "Hazardous Liquid Waste," with the name "this compound" and an approximate concentration.

  • Chemical Inactivation (Optional, consult EHS): For an added layer of safety before disposal, chemical inactivation can be considered. This process is detailed in the "Experimental Protocols" section below. Even after inactivation, the waste should be disposed of as hazardous chemical waste.

  • Disposal: The sealed container should be handed over to your institution's hazardous waste disposal service.

Sharps Waste
  • Segregation and Containment: Needles, syringes, scalpels, or any other sharp objects contaminated with this compound must be immediately placed in a designated, puncture-proof sharps container that is also suitable for chemical waste.

  • Disposal: The full and sealed sharps container should be disposed of through the hazardous waste stream, not the standard biohazardous waste stream, due to the chemical contamination.

Biological Activity of this compound and Related Compounds

Since specific ecotoxicity data for this compound is not available, the following table summarizes its known biological activities, underscoring the importance of preventing its release into the environment.

Compound/DerivativeTarget Organisms/CellsActivityReference
This compound Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus)Potent antibiotic activity[6]
This compound E. coli MB5746, MRSAAntibiotic activity (MIC90 of 4.5 and 50 µg/mL, respectively)[6]
This compound Human tumor cell lines (MCF-7, MiaPaca_2, HepG2)No significant cytotoxic activity observed[6]
Paulomenols (Degradation Products)BacteriaLack antibacterial activity[7][8]
Thiazole-containing DerivativesGram-negative bacteriaImproved activity compared to Paulomycin A and B[8][9]
Thiazole-containing DerivativesGram-positive bacteriaLower antibiotic activity than Paulomycin A and B[8][9]

Experimental Protocols

General Protocol for Chemical Inactivation of this compound Waste

This protocol is a general guideline for the chemical inactivation of the isothiocyanate group in this compound. The isothiocyanate functional group is reactive towards nucleophiles. A common and accessible laboratory reagent for this purpose is sodium hypochlorite (bleach).

Materials:

  • Liquid this compound waste

  • Standard laboratory bleach (typically 5-8.25% sodium hypochlorite)

  • Appropriate hazardous waste container

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Carefully add bleach to the liquid this compound waste in a 1:1 volume ratio. For example, add 100 mL of bleach to 100 mL of waste.

  • Mix gently and allow the reaction to proceed for at least 30 minutes. The isothiocyanate group will react with the hypochlorite, leading to its degradation.

  • After the inactivation period, the treated waste must still be collected in a labeled hazardous waste container.

  • Dispose of the container through your institution's hazardous waste management program.

Note: This procedure is intended to reduce the biological activity of the waste. It does not render the waste non-hazardous. Always follow institutional guidelines for final disposal.

Mandatory Visualization

PaulomycinB_Disposal_Workflow This compound Disposal Workflow start Generation of this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE, vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., stock solutions, media) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, scalpels) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid inactivation_decision Chemical Inactivation (Optional - Consult EHS) liquid_waste->inactivation_decision collect_sharps Collect in Puncture-Proof Chemical Sharps Container sharps_waste->collect_sharps disposal Arrange for Disposal by Certified Hazardous Waste Service collect_solid->disposal collect_liquid Collect in Labeled Hazardous Liquid Waste Container collect_liquid->disposal collect_sharps->disposal inactivation_decision->collect_liquid No inactivation_protocol Perform Inactivation Protocol (e.g., bleach treatment) inactivation_decision->inactivation_protocol Yes inactivation_protocol->collect_liquid

References

Personal protective equipment for handling Paulomycin B

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must handle Paulomycin B with caution due to its nature as a biologically active antibiotic compound with a unique chemical structure. Although specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.
Body Protection Lab CoatA fully buttoned, long-sleeved lab coat is required. A disposable gown can be worn over the lab coat for added protection.
Eye Protection Safety GogglesChemical splash goggles are required to protect against splashes and aerosols.
Face Protection Face ShieldA face shield should be worn in addition to safety goggles, especially when handling larger quantities or if there is a significant splash risk.
Respiratory Protection RespiratorFor handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. All work with powders should be done in a certified chemical fume hood or a biological safety cabinet.

Experimental Protocols: Handling and Disposal

I. Pre-Operational Plan:

  • Hazard Assessment: Before handling this compound, conduct a thorough risk assessment of the planned experiment.

  • Area Designation: Designate a specific area for handling this compound, away from general laboratory traffic. This area should be clearly marked.

  • Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible. The kit should contain absorbent materials, appropriate deactivating agents (if known), and waste disposal bags.

  • Emergency Procedures: Review and understand emergency procedures, including contact information for safety personnel.

II. Operational Plan (Step-by-Step Guidance):

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare the designated handling area by covering the work surface with absorbent, disposable bench paper.

    • All handling of solid this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Weighing and Reconstitution:

    • When weighing the solid compound, use a containment balance or perform the task in a fume hood.

    • To reconstitute, add the solvent slowly and carefully to the vial containing the this compound powder to avoid generating dust or aerosols.

    • Cap the vial securely and mix gently until the compound is fully dissolved.

  • Handling Solutions:

    • Clearly label all solutions containing this compound with the compound name, concentration, date, and a hazard warning.

    • Use positive displacement pipettes or syringes with locking mechanisms to transfer solutions and prevent aerosol generation.

III. Disposal Plan:

The disposal of this compound and associated waste must be handled with care to prevent environmental contamination and potential exposure to personnel.

  • Waste Segregation:

    • All materials that have come into contact with this compound, including gloves, bench paper, pipette tips, and vials, are considered chemical waste.

    • Segregate this waste into clearly labeled, sealed containers designated for antibiotic or cytotoxic waste, following your institution's guidelines.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container.

    • Do not pour any solutions containing this compound down the drain.[1][2]

  • Solid Waste:

    • Place all contaminated solid waste, such as used vials and consumables, into a designated hazardous waste container.

  • Decontamination:

    • Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound. Use an appropriate cleaning agent as determined by your institution's safety office.

  • Final Disposal:

    • Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office.[1] Stock antibiotic solutions are generally considered hazardous chemical waste and require professional disposal.[1]

Workflow for Handling this compound

PaulomycinB_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Prepare Designated Workspace prep1->prep2 prep3 Verify Fume Hood/BSC Operation prep2->prep3 handle1 Weigh Solid in Containment prep3->handle1 Proceed to Handling handle2 Reconstitute with Solvent handle1->handle2 handle3 Handle Solutions with Care handle2->handle3 disp1 Segregate Contaminated Waste handle3->disp1 Proceed to Disposal disp2 Collect Liquid & Solid Waste disp1->disp2 disp3 Decontaminate Surfaces & Equipment disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4

Caption: Procedural workflow for the safe handling of this compound.

References

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